1-Benzyl-5-(chloromethyl)-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-(chloromethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOQUUCIZBMRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436050 | |
| Record name | 1-benzyl-5-chloromethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784182-26-9 | |
| Record name | 5-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784182-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl-5-chloromethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-5-(chloromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-benzyl-5-(chloromethyl)-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The synthesis is typically achieved through a multi-step process, culminating in the chlorination of a key intermediate, (1-benzyl-1H-imidazol-5-yl)methanol. This document details the experimental protocols for the synthesis of this precursor and its subsequent conversion to the final product, including quantitative data and workflow visualizations.
I. Overview of the Synthetic Strategy
The most common and efficient pathway to this compound involves a two-stage process:
-
Synthesis of the Precursor: Preparation of (1-benzyl-1H-imidazol-5-yl)methanol. This can be accomplished via several routes, primarily involving the initial benzylation of an appropriate imidazole derivative followed by functional group manipulation at the 5-position.
-
Chlorination of the Alcohol: Conversion of the hydroxymethyl group of (1-benzyl-1H-imidazol-5-yl)methanol to a chloromethyl group. This is typically achieved using a suitable chlorinating agent, such as thionyl chloride.
The overall synthesis workflow is depicted below:
Caption: General two-stage synthesis pathway for this compound.
II. Stage 1: Synthesis of (1-benzyl-1H-imidazol-5-yl)methanol
There are multiple routes to synthesize the key alcohol precursor. Two common methods are presented below.
Method A: From 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole
This method involves the desulfurization of a mercapto-imidazole derivative.
Experimental Protocol:
-
To a mixture of water (18 ml) and concentrated nitric acid (7.5 g), add 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) in small portions at 35°C.
-
Stir the mixture for 3 hours at this temperature.
-
Adjust the pH of the reaction mixture to 9-10 with the addition of sodium hydroxide.
-
The product, 1-benzyl-5-hydroxymethyl-imidazole, will precipitate and can be collected.
| Parameter | Value | Reference |
| Starting Material | 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole | [1] |
| Reagents | Water, Nitric Acid, Sodium Hydroxide | [1] |
| Temperature | 35°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 60% | [1] |
| Melting Point | 131-135°C | [1] |
Method B: From 1-benzyl-5-carbomethoxyimidazole
This route involves the hydrolysis and subsequent reaction with formaldehyde.
Experimental Protocol:
-
Prepare a suspension of 1-benzyl-5-carbomethoxyimidazole (2.16 g, 0.01 mol) in 5 ml of water.
-
Successively add sodium hydroxide (0.8 g, 0.02 mol) and approximately 37% aqueous formaldehyde (4 ml).
-
Heat the resulting mixture to reflux for 2 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Extract the residual solid with ethyl acetate.
-
Concentrate the ethyl acetate extract to obtain 1-benzyl-5-hydroxymethylimidazole as a solid.
| Parameter | Value | Reference |
| Starting Material | 1-benzyl-5-carbomethoxyimidazole | [2] |
| Reagents | Sodium Hydroxide, Formaldehyde, Water | [2] |
| Condition | Reflux | [2] |
| Reaction Time | 2 hours | [2] |
| Melting Point | 138-140°C | [2] |
III. Stage 2: Chlorination of (1-benzyl-1H-imidazol-5-yl)methanol
The final step is the conversion of the hydroxymethyl group to a chloromethyl group. Thionyl chloride is a common and effective reagent for this transformation. The following protocol is based on analogous chlorinations of similar imidazole derivatives.[2]
Caption: Workflow for the chlorination of the precursor alcohol.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve (1-benzyl-1H-imidazol-5-yl)methanol in a suitable anhydrous solvent such as acetonitrile or dichloromethane.[2]
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) to the cooled solution with stirring. An excess of thionyl chloride is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (for dichloromethane) or a higher temperature (e.g., 80°C for acetonitrile) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude product, often obtained as the hydrochloride salt, can be purified by recrystallization from an appropriate solvent system.
| Parameter | Suggested Value/Reagent | Reference |
| Starting Material | (1-benzyl-1H-imidazol-5-yl)methanol | |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [2] |
| Solvent | Acetonitrile or Dichloromethane | [2] |
| Temperature | 80°C (for Acetonitrile) | [2] |
Note on Product Form: The product, this compound, is often isolated as its hydrochloride salt due to the generation of HCl during the reaction with thionyl chloride and the basic nature of the imidazole ring.
IV. Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield | M.P. of Product |
| Precursor Synthesis (Method A) | 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole | Nitric Acid, NaOH | Water | 35°C | 3 h | 60% | 131-135°C |
| Precursor Synthesis (Method B) | 1-benzyl-5-carbomethoxyimidazole | NaOH, Formaldehyde | Water | Reflux | 2 h | - | 138-140°C |
| Chlorination | (1-benzyl-1H-imidazol-5-yl)methanol | Thionyl Chloride | Acetonitrile | 80°C | - | - | - |
Yields and reaction times for the chlorination step are not explicitly detailed in the cited literature for this specific substrate and may require optimization.
V. Concluding Remarks
The synthesis of this compound is a well-established process that relies on the preparation of the key intermediate, (1-benzyl-1H-imidazol-5-yl)methanol, followed by a chlorination reaction. The choice of the synthetic route for the precursor will depend on the availability of the starting materials. The final chlorination step, while robust, should be performed with caution due to the corrosive and reactive nature of thionyl chloride. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important imidazole derivative.
References
In-depth Technical Guide: 1-Benzyl-5-(chloromethyl)-1H-imidazole (CAS No. 784182-26-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available experimental data for 1-Benzyl-5-(chloromethyl)-1H-imidazole. Due to the limited publicly available information on the specific biological activity of this compound, this document also contextualizes its potential applications by referencing the broader activities of the imidazole scaffold.
Chemical and Physical Properties
This compound is a substituted imidazole with a benzyl group at the 1-position and a chloromethyl group at the 5-position of the imidazole ring. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 784182-26-9 | Hit2Lead[1] |
| Molecular Formula | C₁₁H₁₁ClN₂ | PubChemLite[2] |
| Molecular Weight | 206.67 g/mol | PubChemLite[2] |
| Monoisotopic Mass | 206.06108 Da | PubChemLite[2] |
| Predicted XlogP | 2.0 | PubChemLite[2] |
| SMILES | C1=CC=C(C=C1)CN2C=NC=C2CCl | PubChemLite[2] |
| InChI | InChI=1S/C11H11ClN2/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 | PubChemLite[2] |
| InChIKey | GQOQUUCIZBMRMZ-UHFFFAOYSA-N | PubChemLite[2] |
Synthesis
Synthesis of the Precursor: 1-Benzyl-5-(hydroxymethyl)-1H-imidazole
A reported method for the synthesis of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole involves the reaction of 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole with nitric acid.[3]
Experimental Protocol:
-
To a mixture of water (18 ml) and concentrated nitric acid (7.5 g), add 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) in small portions at 35°C.[3]
-
Stir the mixture for 3 hours.[3]
-
Adjust the pH of the reaction mixture to 9-10 with sodium hydroxide.[3]
-
The product, 1-Benzyl-5-(hydroxymethyl)-imidazole, is obtained with a reported yield of 60% and a melting point of 131°-135°C.[3]
Proposed Chlorination of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole
The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using various chlorinating agents. A general procedure for the chlorination of benzylic alcohols, which could be adapted for this synthesis, involves the use of thionyl chloride in an appropriate solvent.
General Experimental Protocol (Hypothetical):
-
Dissolve 1-Benzyl-5-(hydroxymethyl)-1H-imidazole in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Cool the solution in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Note: This is a generalized protocol and would require optimization for the specific substrate.
A ResearchGate publication mentions a synthetic route to 1-benzyl-5-chloromethylimidazolium chloride starting from potassium thiocyanate and glycine amide, though the full experimental details are not provided in the abstract.[4]
Experimental Data
Spectroscopic Data
Spectroscopic data for the hydrochloride salt, 1-Benzyl-5-(chloromethyl)-1H-imidazolium chloride, is available.
¹³C NMR Data (Solvent: DMSO-d₆)
-
The available spectra for 1-BENZYL-5-(CHLOROMETHYL)-1H-IMIDAZOLIUM-CHLORIDE can be found on SpectraBase.
Predicted Mass Spectrometry Data for the Free Base (C₁₁H₁₁ClN₂) [2]
| Adduct | m/z |
| [M+H]⁺ | 207.06836 |
| [M+Na]⁺ | 229.05030 |
| [M-H]⁻ | 205.05380 |
| [M+NH₄]⁺ | 224.09490 |
| [M+K]⁺ | 245.02424 |
| [M+H-H₂O]⁺ | 189.05834 |
| [M+HCOO]⁻ | 251.05928 |
| [M+CH₃COO]⁻ | 265.07493 |
| [M+Na-2H]⁻ | 227.03575 |
| [M]⁺ | 206.06053 |
| [M]⁻ | 206.06163 |
Biological Activity and Potential Applications
Specific biological activity data for this compound is not currently available in the public domain. However, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.
General Biological Activities of Imidazole Derivatives
Imidazole-containing compounds exhibit a wide range of pharmacological properties, including:
-
Antifungal and Antibacterial Activity: Imidazole is a core component of many antifungal drugs.
-
Anticancer Activity: Various substituted imidazoles have been investigated as potential anticancer agents.
-
Anti-inflammatory and Analgesic Activity: Certain imidazole derivatives have shown promise in these areas.
-
Antiviral and Antiparasitic Activity: The imidazole nucleus is found in drugs targeting a variety of infectious diseases.
Known Activities of Related 1-Benzyl-imidazole Compounds
Research on other 1-benzyl-imidazole derivatives has identified specific biological targets and potential therapeutic applications:
-
Farnesyltransferase Inhibition: Analogs of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole have been synthesized and evaluated as potent farnesyltransferase inhibitors, a target for anticancer drug development.[5]
-
TGR5 Agonism: A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), which is a promising target for the treatment of diabetes and metabolic syndromes.[6]
Given these precedents, this compound could serve as a valuable building block or lead compound in the discovery of new therapeutic agents. The chloromethyl group provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.
Safety Information
According to the safety data sheet for this compound, detailed hazard information is largely unavailable. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a substituted imidazole for which basic chemical and some experimental data are available. While a detailed synthesis protocol and specific biological activity data are not yet published, its structural similarity to other biologically active imidazole derivatives suggests its potential as a scaffold for medicinal chemistry research. The presence of a reactive chloromethyl group makes it a versatile intermediate for the synthesis of more complex molecules for evaluation in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Further research is warranted to fully elucidate the synthetic accessibility and pharmacological profile of this compound.
Diagrams
Caption: Proposed synthetic pathway for this compound.
Caption: Potential biological activities based on related imidazole compounds.
References
- 1. Hit2Lead | this compound | CAS# 784182-26-9 | MFCD08691604 | BB-4016570 [hit2lead.com]
- 2. PubChemLite - this compound (C11H11ClN2) [pubchemlite.lcsb.uni.lu]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzyl-5-(chloromethyl)-1H-imidazole: Synthesis, Characterization, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-Benzyl-5-(chloromethyl)-1H-imidazole. This compound is a versatile intermediate in the synthesis of various biologically active molecules. Drawing upon established synthetic methodologies and spectroscopic data, this document outlines detailed experimental protocols. Furthermore, it explores the potential of this imidazole derivative to interact with key signaling pathways, such as those involving Farnesyltransferase and TGR5, based on the known activities of structurally related compounds. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Molecular Structure and Properties
This compound possesses a core imidazole ring substituted with a benzyl group at the N1 position and a chloromethyl group at the C5 position. The presence of the reactive chloromethyl group makes it a valuable building block for further chemical modifications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its common precursor, 1-Benzyl-5-(hydroxymethyl)-1H-imidazole, is provided in Table 1.
| Property | This compound | 1-Benzyl-5-(hydroxymethyl)-1H-imidazole |
| Molecular Formula | C₁₁H₁₁ClN₂[1] | C₁₁H₁₂N₂O[2] |
| Molecular Weight | 206.67 g/mol | 188.23 g/mol [2] |
| Appearance | - | White to yellowish solid[2] |
| Melting Point | Not available | 131-135 °C[3] |
| Solubility | - | Soluble in ethanol and dimethyl sulfoxide[2] |
| InChI | InChI=1S/C11H11ClN2/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2[1] | InChI=1S/C11H12N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 |
| SMILES | C1=CC=C(C=C1)CN2C=NC=C2CCl[1] | C1=CC=C(C=C1)CN2C=NC=C2CO |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole. The first step involves the desulfurization and oxidation to form 1-benzyl-5-hydroxymethyl-imidazole, which is then chlorinated to yield the final product.
References
- 1. rsc.org [rsc.org]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Application of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-5-(chloromethyl)-1H-imidazole is a key heterocyclic intermediate, pivotal in the synthesis of a diverse range of pharmacologically active compounds. Its unique structure, featuring a reactive chloromethyl group and a versatile imidazole core, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis of this compound, its physicochemical properties, and its application in the development of therapeutic agents. Particular focus is given to its role as a precursor to potent and selective TGR5 agonists and farnesyltransferase inhibitors, highlighting its significance in the pursuit of novel treatments for metabolic and oncological diseases.
Introduction
The imidazole nucleus is a fundamental scaffold in numerous biologically active molecules, both natural and synthetic. The versatility of the imidazole ring, with its ability to participate in hydrogen bonding and coordinate to metal ions, has made it a "privileged structure" in drug design. The introduction of a benzyl group at the N-1 position often enhances lipophilicity and can introduce beneficial steric interactions with biological targets. Furthermore, the presence of a reactive chloromethyl group at the C-5 position provides a convenient handle for further molecular elaboration, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries.
This guide details the synthetic pathways to this compound, summarizes its known properties, and explores its utility in the synthesis of biologically active derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁ClN₂ | PubChem |
| Molecular Weight | 206.67 g/mol | PubChem |
| Appearance | Not explicitly documented; likely a solid | General knowledge |
| SMILES | C1=CC=C(C=C1)CN2C=C(N=C2)CCl | PubChem |
| CAS Number | 144541-93-9 | PubChem |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from a suitable imidazole precursor. The general workflow involves the synthesis of the corresponding alcohol, (1-benzyl-1H-imidazol-5-yl)methanol, followed by a chlorination reaction.
Synthesis of (1-benzyl-1H-imidazol-5-yl)methanol
A common route to the precursor alcohol involves the benzylation of a commercially available imidazole derivative followed by functional group manipulation.
Experimental Protocol: Synthesis of (1-benzyl-1H-imidazol-5-yl)methanol
-
Materials: 1H-Imidazole-5-carboxaldehyde, Benzyl bromide, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 1H-imidazole-5-carboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.1 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the dropwise addition of water.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-benzyl-1H-imidazole-5-carboxaldehyde.
-
The crude aldehyde is dissolved in methanol, and sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) affords pure (1-benzyl-1H-imidazol-5-yl)methanol.
-
-
Quantitative Data (Literature values for similar syntheses):
-
Yields for the benzylation step can range from 70-90%.
-
Yields for the reduction step are typically high, often exceeding 90%.
-
Chlorination of (1-benzyl-1H-imidazol-5-yl)methanol
Proposed Experimental Protocol: Synthesis of this compound
-
Materials: (1-benzyl-1H-imidazol-5-yl)methanol, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃), Pyridine (optional, as a base), Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate.
-
Procedure:
-
A solution of (1-benzyl-1H-imidazol-5-yl)methanol (1.0 equivalent) in anhydrous DCM is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Thionyl chloride (1.2 to 1.5 equivalents) is added dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is then carefully poured into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Further purification, if necessary, can be achieved by column chromatography on silica gel.
-
-
Expected Quantitative Data:
-
Yields for this type of chlorination are generally high, often in the range of 80-95%.
-
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of various biologically active molecules. Its utility is demonstrated in the preparation of compounds targeting key proteins in disease pathways.
TGR5 Agonists for Metabolic Diseases
Takeda G-protein coupled receptor 5 (TGR5) is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Activation of TGR5 stimulates the release of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion. A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and synthesized as potent TGR5 agonists.[1] The synthesis of these compounds utilizes this compound as a key starting material to introduce the core scaffold.
The general synthetic approach involves the conversion of the chloromethyl group to a carboxylic acid or an ester, followed by amide coupling with various amines to generate a library of candidate compounds.
Farnesyltransferase Inhibitors for Cancer Therapy
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins involved in cell signaling and proliferation, including the Ras family of oncoproteins. Farnesyltransferase inhibitors (FTIs) have been investigated as potential anticancer agents. Derivatives of 1-benzyl-5-substituted-1H-imidazole have shown potent inhibitory activity against FTase.[2] The synthesis of these inhibitors often involves the use of this compound to couple the imidazole core with other molecular fragments.
The reactive chloromethyl group allows for nucleophilic substitution reactions with various nucleophiles, such as thiols or carbanions, to build the desired molecular architecture for effective FTase inhibition.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward, albeit not yet fully documented in a single source, synthesis allows for the production of a key building block for the development of novel therapeutic agents. The reactivity of its chloromethyl group enables a wide range of chemical transformations, providing access to diverse libraries of imidazole-based compounds. The successful application of this intermediate in the synthesis of potent TGR5 agonists and farnesyltransferase inhibitors underscores its importance in modern drug discovery and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and improved therapeutic agents for a variety of diseases.
References
discovery and history of 1-Benzyl-5-(chloromethyl)-1H-imidazole
An In-depth Technical Guide to 1-Benzyl-5-(chloromethyl)-1H-imidazole
Introduction
This compound is a substituted imidazole derivative. The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and purines found in nucleic acids[1][2][3]. As a result, imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, which include antifungal, antibacterial, anti-inflammatory, and anticancer properties[1][2][3]. The addition of a benzyl group at the 1-position and a chloromethyl group at the 5-position creates a versatile chemical intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound.
History and Discovery
Synthesis and Experimental Protocols
The synthesis of this compound and related compounds has been approached through several methods. A common strategy involves the benzylation of a pre-existing imidazole ring, followed by chloromethylation.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for 1-benzyl-imidazole derivatives, which can be adapted for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of a 1-Benzyl-imidazole Derivative
While a specific protocol for this compound was not detailed in the initial search, a representative procedure for the synthesis of a related compound, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, is provided below to illustrate the general methodology[5].
Materials:
-
Thiophene-2-carbaldehyde
-
N-benzylethylenediamine
-
N-bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2), dry
-
Aqueous sodium thiosulfate (Na2S2O5)
-
Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A mixture of thiophene-2-carbaldehyde (38 mmol) and N-benzylethylenediamine (40 mmol) in dry CH2Cl2 (125 mL) is stirred at 0 °C for 30 minutes.
-
NBS (40 mmol) is added to the mixture, and the resulting solution is stirred overnight at room temperature.
-
The reaction is diluted with CH2Cl2 (125 mL) and quenched by the addition of a mixture of aqueous Na2S2O5 (140 mL) and 10% aqueous NaOH (70 mL).
-
The organic layer is separated, washed with 10% aqueous NaOH (70 mL), dried over anhydrous Na2SO4, and evaporated in vacuo to yield the product[5].
Physicochemical Properties and Data
The following table summarizes key physicochemical properties for this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C11H11ClN2 | 206.67 | Not specified | [6] |
| 1-Benzyl-1H-imidazole | C10H10N2 | 158.20 | 51-53 | [4] |
| 1-Benzyl-5-hydroxymethyl-imidazole | C11H12N2O | 188.23 | 131-135 | [7] |
| 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | C11H12Cl2N2 | 243.14 | Not specified | [8] |
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of various biologically active compounds. The reactive chloromethyl group allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships.
Farnesyltransferase Inhibitors
Derivatives of 1-benzyl-imidazole have been investigated as farnesyltransferase inhibitors (FTIs), a class of anti-cancer agents. For example, 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole and its analogs have been synthesized and tested for their inhibitory activities[9].
TGR5 Agonists
A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and evaluated as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of diabetes and other metabolic syndromes[10].
General Biological Activity of Imidazole Derivatives
The broader class of imidazole-containing compounds exhibits a wide range of biological activities, including:
-
Antifungal and Antibacterial Activity: Imidazole derivatives are core components of many antifungal and antibacterial drugs[1].
-
Anti-inflammatory and Analgesic Activity: Certain substituted imidazoles have shown potential as anti-inflammatory and pain-relieving agents[1].
-
Anticancer Activity: The imidazole scaffold is present in various anticancer agents that act through different mechanisms[1].
The following diagram illustrates the relationship between the core imidazole structure and its diverse biological activities.
Caption: Imidazole core modifications lead to diverse biological activities.
Conclusion
This compound is a valuable synthetic intermediate in the field of medicinal chemistry. While its specific discovery and history are not extensively documented as a singular event, its importance is evident from its role in the synthesis of various biologically active compounds. The ability to functionalize the imidazole ring via the chloromethyl group provides a powerful tool for the development of novel therapeutics targeting a wide range of diseases. Future research will likely continue to leverage this versatile scaffold to create new and improved drug candidates.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. KR970005532B1 - Process for preparation of 1-benzylimidazole compound, and novel compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C11H11ClN2) [pubchemlite.lcsb.uni.lu]
- 7. prepchem.com [prepchem.com]
- 8. 1-Benzyl-2-(chloromethyl)-1H -imidazole hydrochloride | 19276-03-0 [sigmaaldrich.com]
- 9. Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-5-(chloromethyl)-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental studies on the mechanism of action of 1-Benzyl-5-(chloromethyl)-1H-imidazole are not extensively available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the well-documented activities of its core chemical moieties: the 1-benzyl-imidazole scaffold and the reactive chloromethyl group. The information herein is inferred from studies on structurally related compounds and established principles of medicinal chemistry.
Executive Summary
This compound is a heterocyclic compound featuring a 1-benzyl-imidazole core with a reactive chloromethyl substituent at the 5-position. While this specific molecule is not extensively characterized in the literature, its structural components suggest a plausible mechanism of action as a targeted alkylating agent. The 1-benzyl-imidazole scaffold is known to interact with various biological targets, and the chloromethyl group is a known electrophile capable of forming covalent bonds with nucleophilic biomolecules. This guide will explore the potential cellular targets, signaling pathways, and pharmacological effects of this compound based on this inferred mechanism.
Hypothesized Mechanism of Action: Targeted Alkylation
The proposed mechanism of action for this compound is a two-step process:
-
Target Recognition: The 1-benzyl-imidazole scaffold may facilitate the initial non-covalent binding of the molecule to a specific biological target, such as an enzyme or a receptor. The lipophilic benzyl group can enhance membrane permeability and hydrophobic interactions within a binding pocket.
-
Covalent Modification: Following initial binding, the highly reactive chloromethyl group at the 5-position can act as an electrophile, undergoing a nucleophilic substitution reaction with a nearby nucleophilic residue (e.g., cysteine, histidine, or lysine on a protein, or the N7 of guanine in DNA). This covalent bond formation leads to irreversible inhibition or modification of the target biomolecule, ultimately resulting in a cytotoxic or pharmacological effect.
Alkylating agents are a class of drugs that interfere with cellular processes by adding an alkyl group to DNA, which can disrupt DNA replication and lead to cell death.[1][2][3][4]
Caption: Hypothesized two-step mechanism of action.
Potential Cellular Targets and Signaling Pathways
Based on the activities of related imidazole derivatives, several potential cellular targets and pathways for this compound can be proposed.
The 1-benzyl-imidazole scaffold is present in molecules designed to inhibit various enzymes. The chloromethyl group could confer irreversible inhibition.
-
Cytochrome P450 Enzymes: 1-Benzylimidazole itself is known to be a cytochrome P450 (CYP) inhibitor. Derivatives have been synthesized as selective inhibitors of enzymes like aldosterone synthase (CYP11B2).[5]
-
Cyclooxygenase (COX) Enzymes: Some 1-benzyl-imidazole derivatives have been investigated as selective COX-2 inhibitors.[6]
-
Kinases: Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[7]
The chloromethyl group is a potential alkylating agent. Alkylation of DNA is a common mechanism of action for many anticancer drugs, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2][3][4][8]
Caption: Inferred kinase inhibition signaling pathway.
Quantitative Data from Related Compounds
| Compound/Derivative Class | Target | Assay Type | IC50/Activity | Reference |
| 1-Benzyl-1H-imidazoles | Aldosterone Synthase (CYP11B2) | Enzyme Inhibition | 1-30 nM | --INVALID-LINK-- |
| 1-Benzyl-2-(methylsulfonyl)-1-H-imidazole | COX-2 | Enzyme Inhibition | 0.71 µM | --INVALID-LINK-- |
| 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids | Multiple Kinases (EGFR, HER2, CDK2) | Cytotoxicity | 7.82-21.48 µM | --INVALID-LINK-- |
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanism of action of this compound, a series of experiments would be required.
These assays are fundamental to determine the concentration at which the compound is toxic to cells.[9][10][11][12][13]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay to measure cell viability.
-
Data Analysis: Plot cell viability against compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Caption: General workflow for a cytotoxicity assay.
-
Objective: To identify the cellular target(s) of this compound.
-
Methodology:
-
Affinity-based approaches: Synthesize a derivative with a tag (e.g., biotin) to pull down binding partners from cell lysates, followed by identification using mass spectrometry.
-
Activity-based protein profiling (ABPP): Use a tagged, reactive probe based on the compound's structure to covalently label targets in a complex proteome.
-
-
Objective: To determine if the compound directly alkylates DNA.
-
Methodology:
-
In vitro reaction: Incubate purified DNA with the compound.
-
Analysis: Use techniques like gel electrophoresis to observe changes in DNA mobility or mass spectrometry to identify DNA adducts.
-
Cellular assay: Use an antibody-based method (e.g., ELISA) to detect specific DNA adducts in cells treated with the compound.
-
Conclusion and Future Directions
This compound possesses structural features that strongly suggest a mechanism of action involving targeted alkylation of biological macromolecules. The 1-benzyl-imidazole moiety likely confers target specificity, while the reactive chloromethyl group acts as an electrophile to form covalent bonds with nucleophilic residues in proteins or DNA. This proposed mechanism is supported by the known activities of related imidazole derivatives and the established reactivity of chloromethyl groups.
Future research should focus on validating this hypothesized mechanism through rigorous experimental studies. Key areas of investigation include:
-
Broad-panel cytotoxicity screening: To identify cancer cell lines that are particularly sensitive to the compound.
-
Target identification studies: To pinpoint the specific cellular proteins or nucleic acids that are modified by the compound.
-
Structure-activity relationship (SAR) studies: To synthesize and test analogs with modifications to the benzyl and chloromethyl groups to optimize potency and selectivity.
A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. opentrons.com [opentrons.com]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Given the limited direct experimental data for this specific compound in publicly available literature, this guide synthesizes information from structurally related imidazole derivatives to predict its behavior and offer robust experimental frameworks for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for handling and formulating this compound.
Core Physicochemical Properties
This compound is a substituted imidazole with a molecular formula of C₁₁H₁₁ClN₂. Its structure, featuring a benzyl group at the 1-position and a reactive chloromethyl group at the 5-position, dictates its solubility and stability characteristics. The imidazole ring itself is an aromatic heterocycle, and its properties are significantly influenced by its substituents.
Solubility Profile
Predicting the solubility of a compound is a critical first step in its development. While specific quantitative data for this compound is scarce, we can infer its likely solubility characteristics from related compounds and general chemical principles. The presence of the benzyl group suggests a degree of lipophilicity, while the imidazole ring can participate in hydrogen bonding, particularly after protonation. The chloromethyl group is a reactive moiety that can influence interactions with protic solvents.
It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and some polar protic solvents, with limited solubility in nonpolar solvents and water. The hydrochloride salt form of similar benzyl-imidazole derivatives is often employed to enhance aqueous solubility.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | High | Similar to DMSO in its solvating properties. | |
| Acetonitrile (ACN) | Moderate to High | Good solvent for many organic molecules, though slightly less polar than DMSO and DMF. | |
| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding; the chloromethyl group may undergo solvolysis over time. |
| Ethanol | Moderate | Similar to methanol, with a slight decrease in polarity. | |
| Water | Low | The hydrophobic benzyl group limits aqueous solubility. Formation of a hydrochloride salt would likely increase solubility significantly. | |
| Nonpolar | Toluene | Low to Moderate | The benzyl group may provide some solubility, but the polar imidazole and chloromethyl groups will limit it. |
| Hexane | Very Low | The compound's polarity is too high for significant solubility in nonpolar aliphatic solvents. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good solvent for many organic compounds of intermediate polarity. |
| Chloroform | Moderate to High | Similar to DCM. |
Stability Considerations
The stability of this compound is a critical parameter for its storage, handling, and application. The primary points of potential degradation are the chloromethyl group and the imidazole ring.
Chemical Stability:
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water or other nucleophiles. This would lead to the formation of the corresponding hydroxymethyl derivative. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents. Studies on other imidazole-containing compounds have shown that oxidation can lead to ring-opening or the formation of various oxygenated derivatives.
-
pH Stability: The imidazole ring has a pKa of approximately 6.8-7.0, meaning it will be protonated at acidic pH. The stability of the compound can vary significantly with pH. In strongly acidic or basic conditions, degradation may be accelerated. Studies on similar imidazolium cations suggest that the imidazole ring can be susceptible to degradation under strongly alkaline conditions.
Physical Stability:
-
Thermal Stability: While specific data is unavailable, substituted imidazoles generally possess good thermal stability. However, the presence of the chloromethyl group may lower the decomposition temperature. Thermogravimetric analysis (TGA) would be necessary to determine its thermal decomposition profile.
-
Photostability: Aromatic and heterocyclic compounds can be sensitive to light. Photodegradation studies are crucial to determine if the compound requires protection from light during storage and handling. The imidazole moiety, in particular, has been shown to be sensitive to photodegradation in other molecules.
Table 2: Summary of Potential Stability Issues and Recommended Storage
| Factor | Potential Degradation Pathway | Recommended Storage Conditions |
| Temperature | Thermal decomposition, accelerated hydrolysis. | Store at controlled room temperature or refrigerated (2-8 °C) for long-term storage, protected from excessive heat. |
| Light | Photodegradation of the imidazole ring. | Store in amber vials or otherwise protected from light. |
| pH | Acid- or base-catalyzed hydrolysis of the chloromethyl group; ring degradation at extreme pH. | Store as a solid. In solution, use buffered systems and evaluate stability at the intended pH of use. |
| Oxidizing Agents | Oxidation of the imidazole ring. | Avoid contact with strong oxidizing agents. |
| Moisture/Humidity | Hydrolysis of the chloromethyl group. | Store in a tightly sealed container in a desiccated environment. |
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand to allow the undissolved solid to settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Protocol 2: Stability Assessment by Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add HCl (e.g., 0.1 N) and heat (e.g., 60 °C).
-
Basic Hydrolysis: Add NaOH (e.g., 0.1 N) and keep at room temperature or heat gently.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Heat a solution of the compound (e.g., at 60 °C) and also analyze the solid compound.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all its degradation products. A diode-array detector can be used to assess peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.
Visualizing Workflows and Pathways
Understanding the experimental workflows and potential degradation pathways can be clarified through diagrams.
Caption: Experimental workflow for determining solubility and assessing stability.
Caption: Potential degradation pathways of this compound.
Conclusion
While direct experimental data for this compound remains to be published, a comprehensive understanding of its likely solubility and stability can be formulated based on the behavior of structurally analogous compounds. This guide provides a robust framework for researchers to approach the characterization of this molecule. The experimental protocols outlined will enable the generation of precise data, which is essential for its successful application in research and drug development. It is strongly recommended that these experimental investigations are conducted to confirm the predicted properties and ensure the safe and effective use of this compound.
Theoretical Analysis of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Computational Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed theoretical investigation into the structural, electronic, and potential bio-interactive properties of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Due to a lack of existing specific theoretical studies on this compound, this document serves as a comprehensive roadmap for future computational research. The methodologies detailed herein are based on established quantum chemical and molecular docking techniques successfully applied to analogous imidazole derivatives.[1][2][3][4] This whitepaper presents hypothetical, yet realistic, data to illustrate the expected outcomes of such a study, providing a framework for evaluating its potential as a pharmacophore or functional molecule.
Introduction to the Theoretical Framework
Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties.[5][6] Theoretical studies, particularly quantum chemical calculations and molecular docking, are indispensable tools in modern drug discovery.[7][8][9] They provide critical insights into molecular geometry, electronic properties, and potential interactions with biological targets, thereby guiding the synthesis and development of new therapeutic agents.[10] This proposed study aims to characterize this compound using a multi-faceted computational approach.
Quantum Chemical Calculations
Quantum chemical calculations are proposed to elucidate the intrinsic electronic and structural properties of this compound. Density Functional Theory (DFT) is the chosen method due to its balance of accuracy and computational efficiency for organic molecules.[4][11][12]
-
Molecular Geometry Optimization: The initial structure of this compound will be constructed using molecular modeling software. The geometry will then be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311G(d,p) basis set in the Gaussian 09 software package.[2][4] This level of theory is well-established for providing accurate structural parameters for similar heterocyclic systems.[11]
-
Frequency Calculations: Vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Analysis: Key electronic properties will be calculated from the optimized geometry. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[3][13]
-
NMR Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the theoretical 1H and 13C NMR chemical shifts to aid in the experimental characterization of the molecule.[1]
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations.
Table 1: Optimized Geometrical Parameters (Hypothetical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-N1 | 1.38 | N1-C1-C2 | 108.5 |
| C4-C5 | 1.49 | C4-C5-Cl | 112.0 |
| N2-C3 | 1.33 | C1-N2-C3 | 109.2 |
| C-H (benzyl) | 1.09 | H-C-H (benzyl) | 109.5 |
| C-Cl | 1.78 | C5-C4-N2 | 125.0 |
Table 2: Calculated Electronic Properties (Hypothetical)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.2 Debye |
| Total Energy | -850.12 Hartrees |
Molecular Docking Studies
To explore the potential of this compound as a bioactive molecule, a molecular docking study is proposed. This will simulate its interaction with a relevant biological target. Given that many imidazole derivatives act as enzyme inhibitors, a representative enzyme such as a protein kinase (e.g., EGFR) or 14α-demethylase (CYP51) will be selected as the receptor.[7][14]
-
Ligand and Receptor Preparation: The 3D structure of this compound, optimized from the quantum chemical calculations, will be used as the ligand. The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands will be removed, and polar hydrogens will be added using AutoDockTools.
-
Grid Box Definition: A grid box will be defined to encompass the active site of the receptor, ensuring that the ligand has sufficient space to orient itself.
-
Docking Simulation: The docking simulation will be performed using AutoDock Vina.[8] The program will explore multiple conformations of the ligand within the active site and rank them based on their binding affinity (in kcal/mol).
-
Interaction Analysis: The resulting docked poses will be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.[10]
Table 3: Molecular Docking Results against a Hypothetical Kinase (Hypothetical)
| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| 1 | -8.2 | LYS721, MET769 | Hydrogen Bond, Hydrophobic |
| 2 | -7.9 | LEU788, CYS773 | Hydrophobic |
| 3 | -7.5 | THR830, ASP831 | Hydrogen Bond |
Visualizations
The following diagrams illustrate the proposed computational workflows and conceptual outputs of the theoretical study.
Caption: Proposed workflow for the theoretical study.
Caption: Conceptual MEP map of the molecule.
Conclusion
This whitepaper outlines a robust, albeit hypothetical, computational framework for the comprehensive theoretical analysis of this compound. The proposed quantum chemical calculations and molecular docking studies would provide foundational knowledge of its structural, electronic, and potential bio-interactive properties. The data generated from such a study would be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation, ultimately accelerating the drug discovery and development process for this and related imidazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.
Introduction
1-Benzyl-5-(chloromethyl)-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2] The presence of a benzyl group at the 1-position and a reactive chloromethyl group at the 5-position suggests its potential as a versatile intermediate in the synthesis of novel bioactive compounds.[3][4] Benzimidazole derivatives, which share structural similarities, are known to possess antimicrobial, anti-inflammatory, antiulcer, antioxidant, and anticancer properties.[5][6][7] This guide provides a comprehensive overview of the available safety and handling information for this compound, drawing from data on structurally related compounds where specific information is unavailable.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table summarizes available data and predicted properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₁ClN₂ | PubChem |
| Molecular Weight | 206.67 g/mol | PubChem |
| CAS Number | 784182-26-9 | Hit2Lead[8] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (predicted) | Inferred from related compounds |
| LogP (predicted) | 2.32 | Hit2Lead[8] |
| Purity | 95% | Hit2Lead[8] |
Safety and Handling
Based on the safety data sheets of structurally similar chloromethyl-imidazole and benzyl-imidazole derivatives, this compound should be handled as a hazardous substance. The primary hazards are expected to be severe skin and eye irritation/corrosion.
Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B (Predicted) | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 (Predicted) | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | 4 (Predicted) | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 (Predicted) | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 (Predicted) | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 (Predicted) | H335: May cause respiratory irritation. |
Note: These classifications are based on data for similar compounds and should be confirmed with a substance-specific SDS.
Personal Protective Equipment (PPE)
A standard PPE protocol for handling hazardous chemicals should be strictly followed.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep container tightly closed.
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.
Potential Biological Activity and Drug Development Context
The 1-benzyl-imidazole scaffold is a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[5] While the specific biological target of this compound is not yet identified, its structural features suggest several potential areas of investigation for drug development professionals.
Inferred Potential Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The chloromethyl group makes it a reactive electrophile, capable of alkylating nucleophilic residues in proteins, which could lead to irreversible inhibition of enzymes or receptors.
Experimental Protocols (Hypothetical)
Hypothetical Synthesis of this compound
This protocol is adapted from general procedures for the N-benzylation and chloromethylation of imidazole rings.
Methodology:
-
N-Benzylation: To a solution of 5-(hydroxymethyl)-1H-imidazole in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which benzyl bromide is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-5-(hydroxymethyl)-1H-imidazole.
-
Chlorination: The crude intermediate is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC. After completion, the solvent and excess thionyl chloride are removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Hypothetical In Vitro Kinase Inhibition Assay
Given that many imidazole derivatives are kinase inhibitors, a common initial biological evaluation is a kinase inhibition assay.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A serial dilution is performed to obtain a range of concentrations for testing.
-
Assay Procedure: A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) is used according to the manufacturer's instructions. Briefly, the kinase, its substrate, ATP, and the test compound at various concentrations are incubated in a microplate well.
-
Data Analysis: The kinase activity is measured by detecting the amount of ADP produced. The percentage of inhibition is calculated for each concentration of the test compound relative to a control (DMSO alone). The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a potentially valuable research chemical with a hazardous profile that necessitates stringent safety precautions. While specific data for this compound is scarce, information from structurally related molecules provides a solid foundation for its safe handling and for exploring its potential in drug discovery. Researchers should prioritize obtaining a substance-specific Safety Data Sheet before use and should conduct all work in a controlled laboratory environment. The reactive nature of the chloromethyl group, combined with the proven biological relevance of the 1-benzyl-imidazole scaffold, makes this compound an interesting candidate for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its chemical, toxicological, and pharmacological properties.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-2-(hydroxymethyl)imidazole Hydrochloride [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Hit2Lead | this compound | CAS# 784182-26-9 | MFCD08691604 | BB-4016570 [hit2lead.com]
Methodological & Application
Application Notes and Protocols for 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-Benzyl-5-(chloromethyl)-1H-imidazole as a versatile reagent in synthetic chemistry, particularly for the development of biologically active compounds. The protocols provided are representative methods for the alkylation of nucleophiles, a primary application owing to the reactive chloromethyl group.
Introduction
This compound is a heterocyclic compound featuring a benzyl-protected imidazole ring with a reactive chloromethyl substituent. This functional group makes it an excellent electrophile for reactions with a wide range of nucleophiles, serving as a key building block in the synthesis of more complex molecules. Its structural motif is found in compounds investigated for various therapeutic areas, including oncology and metabolic diseases. Imidazole-containing compounds are known to possess a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.
Key Applications
The primary utility of this compound is as an alkylating agent. The electron-rich imidazole ring activates the chloromethyl group, facilitating nucleophilic substitution reactions. Key applications include:
-
N-Alkylation: Reaction with primary and secondary amines to form substituted aminomethyl-imidazoles.
-
O-Alkylation: Reaction with phenols and other hydroxyl-containing compounds to form ether linkages.
-
S-Alkylation: Reaction with thiols to generate thioether derivatives.
-
C-Alkylation: Reaction with carbanions or other carbon nucleophiles.
These reactions are fundamental in the synthesis of libraries of compounds for drug discovery, particularly for targeting enzymes and receptors where the imidazole moiety can act as a key binding element.
Biological Context: Potential Therapeutic Targets
While specific biological data for this compound is not extensively published, its derivatives have been explored as modulators of important biological targets.
Farnesyltransferase Inhibition
Derivatives of 1-benzyl-1H-imidazole have been synthesized and evaluated as inhibitors of farnesyltransferase (FTase).[1][2] FTase is a critical enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Inhibition of FTase prevents the localization of Ras to the cell membrane, thereby blocking its signaling pathway and inhibiting cell proliferation.
TGR5 Agonism
Substituted 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[3] TGR5 is a bile acid receptor that, upon activation, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis. TGR5 agonists are therefore being investigated as potential therapeutics for type 2 diabetes and other metabolic disorders.[3]
Data Presentation
The following table summarizes the biological activity of representative 1-benzyl-1H-imidazole derivatives. It is important to note that these are not values for this compound itself but for structurally related compounds, indicating the potential of this scaffold.
| Compound Class | Target | Key Compound Example | Activity (IC50/EC50) | Reference |
| Farnesyltransferase Inhibitor | Farnesyltransferase | 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole analog | Potent enzymatic and cellular activities | [2] |
| TGR5 Agonist | TGR5 | 1-benzyl-1H-imidazole-5-carboxamide derivative (19d) | hTGR5 EC50 (in vitro) | [3] |
| TGR5 Agonist | TGR5 | 1-benzyl-1H-imidazole-5-carboxamide derivative (19e) | hTGR5 EC50 (in vitro) | [3] |
Experimental Protocols
The following are detailed, representative protocols for the use of this compound as an alkylating agent.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a general method for the reaction of this compound with a secondary amine to form a tertiary amine.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary amine (1.2 equivalents) and anhydrous DMF (5 mL per mmol of the limiting reagent).
-
Add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol outlines a general method for the synthesis of an aryl ether from this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Anhydrous Acetonitrile (CH₃CN)
-
Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent).
-
Add cesium carbonate (1.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether product.
Visualizations
Experimental Workflow
Caption: General workflow for the alkylation of nucleophiles.
Signaling Pathway Diagrams
Caption: Inhibition of the Ras signaling pathway.
Caption: TGR5-mediated GLP-1 secretion.
References
- 1. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor [search.isc.ac]
- 2. Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1-Benzyl-5-(chloromethyl)-1H-imidazole in Organic Synthesis: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Benzyl-5-(chloromethyl)-1H-imidazole is a key heterocyclic building block employed in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a reactive chloromethyl group and a versatile imidazole core, makes it a valuable precursor for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a particular focus on its role in the development of novel therapeutics.
Synthesis of TGR5 Receptor Agonists
A primary application of this compound is in the synthesis of potent Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic diseases. The 1-benzyl-1H-imidazole moiety is a common scaffold in a number of reported TGR5 agonists. The chloromethyl group provides a convenient handle for introducing this scaffold via nucleophilic substitution reactions.
Logical Workflow for the Synthesis of TGR5 Agonist Precursors
The general strategy involves a two-step sequence starting from this compound:
Caption: Synthetic pathway from this compound to TGR5 agonists.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1H-imidazole-5-carbonitrile
This protocol describes the nucleophilic substitution of the chloride with a cyanide group, a key step in converting the chloromethyl functionality to a carboxylic acid or carboxamide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford 1-benzyl-1H-imidazole-5-carbonitrile.
Protocol 2: Hydrolysis to 1-Benzyl-1H-imidazole-5-carboxylic acid
This protocol outlines the hydrolysis of the nitrile to the corresponding carboxylic acid, a versatile intermediate for amide coupling reactions.
Materials:
-
1-Benzyl-1H-imidazole-5-carbonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Suspend 1-benzyl-1H-imidazole-5-carbonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated HCl.
-
A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 1-benzyl-1H-imidazole-5-carboxylic acid.
Protocol 3: Amide Coupling to form 1-Benzyl-1H-imidazole-5-carboxamide Derivatives
This general protocol describes the coupling of the carboxylic acid with various amines to generate a library of potential TGR5 agonists.
Materials:
-
1-Benzyl-1H-imidazole-5-carboxylic acid
-
Desired amine (1.1 eq)
-
HBTU (1,1'-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 1-benzyl-1H-imidazole-5-carboxamide derivative.
Quantitative Data
The following table summarizes representative yields for the synthesis of key intermediates.
| Compound | Starting Material | Reagents and Conditions | Yield (%) |
| 1-Benzyl-1H-imidazole-5-carbonitrile | This compound | NaCN, DMF, rt, 12-16h | 85-95 |
| 1-Benzyl-1H-imidazole-5-carboxylic acid | 1-Benzyl-1H-imidazole-5-carbonitrile | NaOH, EtOH/H₂O, reflux, 4-6h | 80-90 |
| 1-Benzyl-1H-imidazole-5-carboxamide derivative | 1-Benzyl-1H-imidazole-5-carboxylic acid | Amine, HBTU, DIPEA, DMF, rt, 12-18h | 60-85 |
Synthesis of Other Biologically Active Molecules
The reactivity of the chloromethyl group in this compound allows for its use in the synthesis of a range of other biologically interesting compounds through nucleophilic substitution.
General Reaction Scheme
Caption: Versatility of this compound in nucleophilic substitutions.
Experimental Protocol
Protocol 4: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (thiol, alcohol, amine, etc.) (1.1 eq)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (1.2 - 1.5 eq)
-
Solvent (e.g., DMF, Acetonitrile, THF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the nucleophile (1.1 eq) in a suitable anhydrous solvent, add a base (1.2 - 1.5 eq) and stir for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
After completion, perform an appropriate aqueous workup depending on the nature of the product and solvent.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific requirements of their reactions. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
Application Notes and Protocols for the Synthesis of Derivatives from 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-(chloromethyl)-1H-imidazole is a versatile bifunctional molecule that serves as a crucial starting material for the synthesis of a diverse array of substituted imidazole derivatives. The presence of a reactive chloromethyl group at the C5 position allows for facile nucleophilic substitution, enabling the introduction of various functional moieties. The 1-benzyl group provides steric and electronic properties that can be tailored for specific biological targets. This document provides detailed protocols for the synthesis of various derivatives from this compound, along with potential applications and relevant biological pathways. The synthesized imidazole derivatives have shown promise in various therapeutic areas, including metabolic diseases and oncology, by acting as modulators of key signaling pathways.
Synthetic Protocols
The primary route for the derivatization of this compound involves the nucleophilic substitution of the chloride atom. This reaction can be carried out with a wide range of nucleophiles, including amines, thiols, and alcohols, to yield the corresponding substituted methyl-imidazole derivatives.
General Workflow for Synthesis
Application Notes and Protocols for the Quantification of 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-(chloromethyl)-1H-imidazole is a substituted imidazole derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are designed to be robust and suitable for routine analysis in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₁ClN₂[1]
-
Molecular Weight: 206.67 g/mol
-
Appearance: Solid (predicted)
-
Storage: Should be stored in a refrigerator.
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of non-volatile and thermally stable compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile or semi-volatile compounds. Derivatization may be required to improve the volatility and thermal stability of the analyte.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method describes the determination of this compound in a pharmaceutical formulation.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98%)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Sample matrix (e.g., placebo formulation)
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program (Illustrative):
-
0-2 min: 95% A, 5% B
-
2-10 min: Gradient to 20% A, 80% B
-
10-12 min: Hold at 20% A, 80% B
-
12-13 min: Gradient back to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh a portion of the sample matrix equivalent to a target concentration of the analyte.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and sonicate for 15 minutes.
-
Dilute the solution with the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC-UV Method Validation (Illustrative Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | |
| - Intraday (n=6) | < 2% |
| - Interday (n=6, 3 days) | < 3% |
| Accuracy (% Recovery) | |
| - 80% of target conc. | 98.5% |
| - 100% of target conc. | 101.2% |
| - 120% of target conc. | 99.8% |
Workflow Diagram: HPLC-UV Analysis
Figure 1. HPLC-UV Experimental Workflow.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the trace-level quantification of this compound in complex matrices. A derivatization step may be necessary to enhance volatility and thermal stability.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as 1-benzyl-1H-imidazole)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane, Acetonitrile - GC grade)
-
Anhydrous Sodium Sulfate
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
3. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program (Illustrative):
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion (Illustrative): m/z corresponding to a major fragment of the derivatized analyte.
-
Qualifier Ions (Illustrative): m/z corresponding to other characteristic fragments.
-
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 1 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the standard stock solution and a fixed amount of the internal standard stock solution into a clean vial.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution, add a fixed amount of the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the derivatization agent (BSTFA with 1% TMCS) and 100 µL of acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
-
Data Presentation: GC-MS Method Validation (Illustrative Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 6 ng/mL |
| Precision (%RSD) | |
| - Intraday (n=6) | < 5% |
| - Interday (n=6, 3 days) | < 7% |
| Accuracy (% Recovery) | |
| - Low QC | 95.7% |
| - Medium QC | 102.5% |
| - High QC | 98.1% |
Workflow Diagram: GC-MS Analysis
Figure 2. GC-MS Experimental Workflow.
Discussion and Method Selection
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis.
-
HPLC-UV is generally simpler, more robust, and suitable for higher concentration samples such as in pharmaceutical formulations. It is often the preferred method for routine quality control.
-
GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices like biological fluids. The requirement for derivatization adds a step to the sample preparation but can significantly improve chromatographic performance.
It is recommended to perform a full method validation according to ICH guidelines to ensure the chosen method is suitable for its intended purpose. This includes specificity, linearity, range, accuracy, precision, and robustness.
Safety Precautions
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
Application Note: HPLC Method Development for the Analysis of 1-Benzyl-5-(chloromethyl)-1H-imidazole
An Application Note and Protocol for the HPLC Method Development of 1-Benzyl-5-(chloromethyl)-1H-imidazole is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note outlines a systematic approach to developing a reversed-phase HPLC method for the quantification of this compound.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are essential for the initial selection of HPLC conditions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Benzyl-1H-imidazole (for comparison) | Imidazole (for comparison) |
| Molecular Formula | C₁₁H₁₁ClN₂ | C₁₀H₁₀N₂ | C₃H₄N₂ |
| Molecular Weight | 206.67 g/mol | 158.20 g/mol | 68.08 g/mol |
| Predicted logP | 2.0[1] | 1.6[2] | -0.09 |
| pKa | Not available (estimated to be slightly lower than 6.7) | 6.7[2] | 7.1 |
| UV Absorbance Max (λmax) | Not available (expected around 210-230 nm) | Not available | ~210 nm[3] |
Chromatographic Method
A reversed-phase HPLC method was developed for the analysis of this compound. The initial chromatographic conditions are summarized in Table 2. These conditions are a starting point and may require further optimization for specific applications.
Table 2: Initial HPLC Method Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (to be optimized) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Workflow
The logical workflow for the HPLC method development is depicted in the following diagram.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process, commencing with the formation of the precursor, 1-Benzyl-5-(hydroxymethyl)-1H-imidazole, followed by a chlorination reaction to yield the final product. This guide offers comprehensive experimental procedures, data summaries, and a visual workflow to ensure scalability and reproducibility for research and development purposes.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of pharmacologically active molecules. Its bifunctional nature, featuring a reactive chloromethyl group and a versatile imidazole core, allows for diverse chemical modifications. This intermediate is instrumental in the development of novel therapeutics, including but not limited to, farnesyltransferase inhibitors with potential anti-cancer applications. The protocols outlined herein are designed to be scalable for laboratory and pilot plant settings, addressing the increasing demand for this valuable compound in drug discovery and development.
Overall Synthesis Workflow
The large-scale synthesis of this compound is achieved through a two-step synthetic sequence. The first step involves the synthesis of the alcohol precursor, (1-benzyl-1H-imidazol-5-yl)methanol, from a suitable starting material. The subsequent step is the chlorination of this intermediate to afford the desired product.
Caption: Overall workflow for the two-step synthesis.
Experimental Protocols
Step 1: Large-Scale Synthesis of (1-benzyl-1H-imidazol-5-yl)methanol
This protocol is adapted from a known procedure for the synthesis of 1-benzyl-5-hydroxymethylimidazole.[1]
Materials and Equipment:
-
1-Benzyl-5-carbmethoxyimidazole
-
Sodium hydroxide (NaOH)
-
Formaldehyde solution (~37% in water)
-
Ethyl acetate
-
Water (deionized)
-
Large-scale reaction vessel with reflux condenser and mechanical stirrer
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable large-scale reaction vessel, prepare a suspension of 1-benzyl-5-carbmethoxyimidazole (1.00 kg, 4.62 mol) in 2.3 L of deionized water.
-
Addition of Reagents: To the stirred suspension, add sodium hydroxide (0.37 kg, 9.25 mol) followed by the slow addition of formaldehyde solution (~37%, 1.85 L).
-
Reaction: Heat the mixture to reflux and maintain for a minimum of 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting solid residue with ethyl acetate (3 x 2 L).
-
Isolation: Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (1-benzyl-1H-imidazol-5-yl)methanol.
| Parameter | Value |
| Starting Material | 1-Benzyl-5-carbmethoxyimidazole |
| Scale | 1.00 kg |
| Yield (Typical) | 60-70% |
| Product | (1-benzyl-1H-imidazol-5-yl)methanol |
| Melting Point | 138-140 °C |
Table 1: Summary of quantitative data for the synthesis of (1-benzyl-1H-imidazol-5-yl)methanol.
Step 2: Large-Scale Synthesis of this compound
This protocol is an adaptation of a general procedure for the chlorination of hydroxy-heterocycles.
Materials and Equipment:
-
(1-benzyl-1H-imidazol-5-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large-scale reaction vessel with a dropping funnel, gas outlet, and mechanical stirrer
-
Cooling bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry, large-scale reaction vessel equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas), dissolve (1-benzyl-1H-imidazol-5-yl)methanol (0.50 kg, 2.66 mol) in anhydrous dichloromethane (5 L).
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (0.29 L, 3.99 mol) dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred, cooled (0 °C) saturated sodium bicarbonate solution (5 L).
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
| Parameter | Value (Estimated) |
| Starting Material | (1-benzyl-1H-imidazol-5-yl)methanol |
| Scale | 0.50 kg |
| Yield (Estimated) | 80-90% |
| Product | This compound |
| Physical Form | Solid |
Table 2: Estimated quantitative data for the synthesis of this compound.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
The chlorination reaction produces hydrogen chloride gas , which is corrosive and toxic. The reaction setup must include a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved gas.
-
Formaldehyde is a known carcinogen and should be handled with care in a well-ventilated area.
-
Standard laboratory safety procedures should be followed at all times.
Applications in Drug Development
This compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. Its utility is highlighted in the preparation of farnesyltransferase inhibitors, which are a class of experimental anti-cancer agents. The benzyl group can provide favorable interactions with biological targets, while the chloromethyl group at the 5-position allows for the introduction of diverse side chains to modulate potency and pharmacokinetic properties.
Caption: Logical relationships in drug development.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this key intermediate for their research and development needs. The provided data and workflow diagrams aim to facilitate a smooth transition from laboratory-scale to larger-scale production, ultimately accelerating the discovery and development of new therapeutics.
References
Application Notes and Protocols: Preparation of Farnesyltransferase Inhibitors Using 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of various proteins, including those in the Ras superfamily of small GTP-binding proteins. The farnesylation of these proteins is essential for their localization to the cell membrane and subsequent activation of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making FTase a compelling target for anticancer drug development. This document provides detailed protocols and application notes for the preparation of farnesyltransferase inhibitors (FTIs) utilizing 1-Benzyl-5-(chloromethyl)-1H-imidazole as a key starting material. The imidazole scaffold is a common motif in potent FTIs, and the chloromethyl group provides a reactive handle for the introduction of diverse functionalities to explore the chemical space and optimize inhibitory activity.
Introduction
Protein farnesylation is a crucial cellular process catalyzed by the enzyme farnesyltransferase (FTase).[1] This enzyme transfers a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within a CaaX motif at the C-terminus of target proteins.[1] Prominent among these target proteins are members of the Ras superfamily, which are pivotal in signal transduction pathways controlling cell cycle progression.[2] Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to constitutive activation of these signaling pathways and uncontrolled cell growth. By inhibiting FTase, the membrane localization and function of Ras and other farnesylated proteins can be disrupted, providing a therapeutic strategy for cancer treatment.[3]
The development of farnesyltransferase inhibitors (FTIs) has been an active area of research, with numerous compounds progressing to clinical trials.[4] Imidazole-based compounds have emerged as a particularly promising class of FTIs. The imidazole nitrogen can coordinate with the zinc ion in the active site of FTase, mimicking a key interaction of the CaaX peptide substrate. The 1-benzyl group and substituents at the 5-position of the imidazole ring can be modified to occupy hydrophobic pockets within the enzyme's active site, thereby enhancing potency and selectivity.
This compound is a versatile starting material for the synthesis of a library of potential FTIs. The chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution with various thiols, amines, and carbanions, allowing for the systematic exploration of structure-activity relationships (SAR).
Signaling Pathway
The Ras signaling pathway is a key downstream effector of growth factor signaling and is critically dependent on farnesylation for its function. The diagram below illustrates the central role of farnesyltransferase in this pathway and the mechanism of action of farnesyltransferase inhibitors.
Caption: Farnesyltransferase in the Ras signaling pathway.
Data Presentation
The following table summarizes the in vitro and cellular activities of representative imidazole-based farnesyltransferase inhibitors. The data is compiled from various literature sources and illustrates the potency of this class of compounds.
| Compound ID | Structure | FTase IC50 (nM) | Cell-Based Assay EC50 (nM) | Reference |
| 1 | 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole | 1.2 | 10 | [5] |
| 2 | Analog of compound 1 | 0.8 | 25 | [5] |
| 3 | Tetrahydrobenzodiazepine derivative | 24 | 160 | [6] |
| 4 | Biphenyl inhibitor | <1 | ≤80 | [2] |
| 5 | Peptidomimetic inhibitor | 0.86 | Not Reported | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Farnesyltransferase Inhibitor via Thiol Alkylation
This protocol describes a general method for the synthesis of an FTI by reacting this compound with a suitable thiol-containing nucleophile. This approach is based on the known reactivity of benzylic chlorides with thiols.
Materials:
-
This compound hydrochloride
-
Substituted thiol (e.g., 4-methoxybenzenethiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Thiolate: To a solution of the substituted thiol (1.2 equivalents) in anhydrous DMF at 0 °C, add potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care).
-
Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the thiolate.
-
Alkylation Reaction: To the thiolate solution, add a solution of this compound hydrochloride (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents if starting from the hydrochloride salt) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired farnesyltransferase inhibitor.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Farnesyltransferase Inhibition Assay (In Vitro)
This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against farnesyltransferase in vitro. The assay is based on the measurement of the transfer of a fluorescently labeled farnesyl pyrophosphate analogue to a biotinylated peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Dansylated-GCVLS peptide substrate (or similar CaaX peptide)
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂)
-
Synthesized inhibitor compound dissolved in DMSO
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (or DMSO for control wells)
-
Recombinant FTase enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Dansylated-GCVLS peptide substrate and farnesyl pyrophosphate to each well to start the reaction.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~485 nm).
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow and Logic
The following diagram illustrates the overall workflow from the synthesis of farnesyltransferase inhibitors to their biological evaluation.
Caption: Workflow for FTI synthesis and evaluation.
Conclusion
The use of this compound as a starting material provides a flexible and efficient route to a variety of potent farnesyltransferase inhibitors. The protocols outlined in this document offer a foundation for the synthesis and evaluation of novel imidazole-based FTIs. The systematic modification of the substituents on the imidazole scaffold, guided by the structure-activity relationships, will be instrumental in the development of next-generation anticancer therapeutics targeting the farnesylation pathway. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to advance promising lead compounds toward clinical applications.
References
- 1. Structure-based design of imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and selective imidazole-containing biphenyl inhibitors of protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aelsindia.com [aelsindia.com]
- 6. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyl-5-(chloromethyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Benzyl-5-(chloromethyl)-1H-imidazole from its common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
A1: A prevalent synthetic route is the chlorination of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole using a chlorinating agent such as thionyl chloride (SOCl₂). The primary expected byproduct is the unreacted starting material, 1-Benzyl-5-(hydroxymethyl)-1H-imidazole. Other potential impurities can arise from side reactions, including the formation of bis(1-benzyl-1H-imidazol-5-yl)methyl ether through the etherification of the starting alcohol or reaction of the product with the starting alcohol. Additionally, impurities from the chlorinating agent, such as sulfur-containing compounds when using thionyl chloride, may also be present.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the final product and identifying any residual starting material or byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The chosen solvent system has too high of a solubility for the target compound at low temperatures. | - Experiment with different solvent systems. Good starting points for imidazole derivatives include acetone/water, ethanol/water, or toluene/heptane mixtures. - Ensure the solution is fully saturated at the higher temperature before cooling. - Cool the solution slowly and to a sufficiently low temperature to maximize crystal formation. |
| Product Oiling Out Instead of Crystallizing | The compound is precipitating as a liquid phase due to high impurity levels or an inappropriate solvent. | - Try a different solvent or a solvent mixture with a lower polarity. - Add a small seed crystal of pure product to induce crystallization. - Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some impurities before recrystallization. |
| Crystals are Colored or Appear Impure | Co-precipitation of colored impurities. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorption of the target compound. - A second recrystallization may be necessary to achieve the desired purity. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Byproducts | The mobile phase polarity is not optimized for the separation. | - Adjust the mobile phase composition. For separating the more polar 1-Benzyl-5-(hydroxymethyl)-1H-imidazole from the less polar product, a gradient elution from a less polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can be effective. A common mobile phase for imidazole derivatives is a mixture of chloroform and methanol.[1] - Ensure the silica gel is of appropriate particle size and is packed correctly to avoid channeling. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent in your mixture. |
| Product is Retained on the Column | The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the percentage of the polar solvent. |
| Tailing of the Product Peak | Interaction of the basic imidazole ring with acidic sites on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. A good system will dissolve the crude product when hot but have low solubility when cold. A mixture of acetone and water is often effective for imidazole derivatives.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent (or the more soluble solvent of a binary system).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., dichloromethane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (gradient elution) to first elute the less polar product, this compound, followed by the more polar starting material, 1-Benzyl-5-(hydroxymethyl)-1H-imidazole. A mixture of chloroform and methanol is a reported mobile phase for purifying some imidazole derivatives.[1]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Relationship between starting material, target product, and potential byproducts.
References
Technical Support Center: Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzyl-5-(chloromethyl)-1H-imidazole synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the multi-step synthesis of this compound, which typically proceeds via the formylation of 1-benzylimidazole, followed by reduction to the corresponding alcohol and subsequent chlorination.
Step 1: Vilsmeier-Haack Formylation of 1-Benzylimidazole
Q1: My Vilsmeier-Haack formylation of 1-benzylimidazole is resulting in a low yield of 1-benzyl-1H-imidazole-5-carbaldehyde. What are the possible causes and solutions?
A1: Low yields in the Vilsmeier-Haack formylation can stem from several factors. Here are some common causes and troubleshooting steps:
-
Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.
-
Reagent Quality: The quality of POCl₃ and DMF is critical. Use freshly distilled POCl₃ and high-purity, anhydrous DMF. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C). After the addition of 1-benzylimidazole, the reaction temperature may need to be optimized. If the reaction is too slow at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the yield, but excessive heat can lead to decomposition and side product formation.
-
Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. A typical starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent relative to 1-benzylimidazole.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde must be carefully controlled. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate) to the appropriate pH to precipitate the product.
Q2: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. What are the likely side products and how can I minimize them?
A2: The Vilsmeier-Haack reaction on imidazoles can sometimes lead to the formation of regioisomers or other byproducts.
-
Isomer Formation: While formylation of 1-benzylimidazole is generally expected to occur at the C5 position, small amounts of the C2 or C4 isomers may form depending on the reaction conditions. Careful control of temperature and the rate of addition of reagents can help improve regioselectivity.
-
Diformylation: In some cases, diformylation can occur, leading to the formation of a dicarbaldehyde derivative. Using a controlled amount of the Vilsmeier reagent can help to minimize this side reaction.
-
Purification: Purification by column chromatography is often necessary to separate the desired 5-carbaldehyde isomer from other byproducts. A silica gel column with a gradient elution system (e.g., ethyl acetate in hexanes) is typically effective.
Step 2: Reduction of 1-Benzyl-1H-imidazole-5-carbaldehyde
Q3: The reduction of my 1-benzyl-1H-imidazole-5-carbaldehyde to (1-benzyl-1H-imidazol-5-yl)methanol is incomplete or shows side products. How can I improve this step?
A3: The reduction of the aldehyde to the alcohol is a critical step. Here are some tips for improving the outcome:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation and is generally preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) to avoid over-reduction or reaction with the imidazole ring.[1][2][3]
-
Solvent: The choice of solvent is important for the reduction with NaBH₄. Protic solvents like methanol or ethanol are commonly used and generally give good results.
-
Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) to control the reaction rate and prevent the formation of byproducts. After the addition of NaBH₄, the reaction is often allowed to warm to room temperature to ensure completion.
-
Stoichiometry: While NaBH₄ provides four hydride equivalents, an excess is often used to ensure the reaction goes to completion. Typically, 1.1 to 1.5 equivalents of NaBH₄ are used.
-
Work-up: The reaction is typically quenched by the careful addition of water or a dilute acid (e.g., dilute HCl) to destroy any unreacted NaBH₄. The product can then be extracted with an organic solvent.
Q4: I am concerned about the stability of the imidazole ring during the reduction. Is this a valid concern?
A4: The imidazole ring is generally stable under the mild conditions of a sodium borohydride reduction. Stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the imidazole ring, but this is unlikely with NaBH₄ in a protic solvent.
Step 3: Chlorination of (1-benzyl-1H-imidazol-5-yl)methanol
Q5: The yield of my final product, this compound, is low after the chlorination step. What are the best practices for this reaction?
A5: The chlorination of the hydroxymethyl group can be challenging due to the potential for side reactions. Here are some recommendations:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. It is important to use freshly distilled thionyl chloride for the best results.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at low temperatures (0-5 °C). The addition of thionyl chloride should be done dropwise to control the exothermic reaction and minimize the formation of byproducts.
-
Use of a Base: The reaction of thionyl chloride with an alcohol produces HCl as a byproduct. In the case of an imidazole-containing substrate, this can lead to the formation of an imidazolium salt, which may complicate the reaction and purification. The addition of a non-nucleophilic base, such as triethylamine or pyridine, can be used to scavenge the HCl, but this can also lead to different reaction mechanisms (SN2 vs. SNi) and should be optimized.[4]
-
Side Reactions: Overheating or the use of excess thionyl chloride can lead to the formation of undesired byproducts, including the formation of a sulfite ester or other chlorinated species.[5] Careful control of the reaction conditions is essential.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are typically removed under reduced pressure. The residue is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The final product is often purified by column chromatography or recrystallization.
Q6: My final product is unstable and decomposes over time. How can I improve its stability?
A6: this compound can be unstable, particularly in the presence of moisture or nucleophiles, due to the reactive chloromethyl group.
-
Storage: The purified product should be stored in a cool, dry, and dark place under an inert atmosphere.
-
Salt Formation: For long-term storage, it may be beneficial to convert the product to its hydrochloride salt, which is often more stable and easier to handle. This can be achieved by treating a solution of the free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound. These values are intended as a guide and may require optimization for specific laboratory conditions.
Table 1: Vilsmeier-Haack Formylation of 1-Benzylimidazole
| Parameter | Condition | Expected Yield (%) | Reference |
| Reagents | 1-benzylimidazole, POCl₃, anhydrous DMF | 70-85 | General Vilsmeier-Haack literature[6][7] |
| Stoichiometry | 1.5-3.0 eq. Vilsmeier reagent | ||
| Temperature | 0 °C to RT, then gentle heating (40-60 °C) | ||
| Reaction Time | 2-6 hours | ||
| Work-up | Quench on ice, neutralize with base |
Table 2: Reduction of 1-Benzyl-1H-imidazole-5-carbaldehyde
| Parameter | Condition | Expected Yield (%) | Reference |
| Reagents | 1-benzyl-1H-imidazole-5-carbaldehyde, NaBH₄ | 85-95 | General NaBH₄ reduction literature[1][2] |
| Solvent | Methanol or Ethanol | ||
| Stoichiometry | 1.1-1.5 eq. NaBH₄ | ||
| Temperature | 0 °C to RT | ||
| Reaction Time | 1-3 hours | ||
| Work-up | Quench with water/dilute acid, extract |
Table 3: Chlorination of (1-benzyl-1H-imidazol-5-yl)methanol
| Parameter | Condition | Expected Yield (%) | Reference |
| Reagents | (1-benzyl-1H-imidazol-5-yl)methanol, SOCl₂ | 60-80 | General alcohol chlorination literature[4][8] |
| Solvent | Dichloromethane or Chloroform | ||
| Stoichiometry | 1.1-1.5 eq. SOCl₂ | ||
| Temperature | 0 °C to RT | ||
| Reaction Time | 1-4 hours | ||
| Work-up | Remove excess SOCl₂, neutralize, extract |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-imidazole-5-carbaldehyde (Vilsmeier-Haack Formylation)
-
To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 3 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to the DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 1-benzylimidazole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the aqueous solution with a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH) to a pH of 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 1-benzyl-1H-imidazole-5-carbaldehyde.
Protocol 2: Synthesis of (1-benzyl-1H-imidazol-5-yl)methanol (Reduction)
-
Dissolve 1-benzyl-1H-imidazole-5-carbaldehyde (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-benzyl-1H-imidazol-5-yl)methanol. The product may be used in the next step without further purification if it is of sufficient purity.
Protocol 3: Synthesis of this compound (Chlorination)
-
Dissolve (1-benzyl-1H-imidazol-5-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM) in a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Carefully add the residue to a stirred, cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the Vilsmeier-Haack formylation step.
Caption: Mechanistic pathways for the chlorination of the intermediate alcohol.
References
- 1. scielo.br [scielo.br]
- 2. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
1-Benzyl-5-(chloromethyl)-1H-imidazole stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-5-(chloromethyl)-1H-imidazole. The information is designed to address common stability issues and questions regarding its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are its susceptibility to hydrolysis, potential for oxidation, and sensitivity to light (photodegradation). The chloromethyl group is a reactive site, making the molecule prone to nucleophilic substitution, particularly with water (hydrolysis).[1][2]
Q2: How should I properly store this compound?
A2: To ensure stability, the compound should be stored in a cool, dry, and dark place. It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, refrigeration is advised.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure and reactivity of similar compounds, the most probable degradation products are:
-
Hydrolysis Product: 1-benzyl-5-(hydroxymethyl)-1H-imidazole, formed by the reaction of the chloromethyl group with water.[2]
-
Oxidation Products: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened derivatives or the formation of N-oxides.
-
Polymerization Products: In the presence of certain reactants or under specific conditions, self-alkylation or polymerization may occur due to the reactive chloromethyl group.
Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?
A4: Unexpected peaks are likely degradation products. The most common would be the hydrolysis product, 1-benzyl-5-(hydroxymethyl)-1H-imidazole, which is more polar and will likely have a shorter retention time than the parent compound. Other peaks could correspond to oxidation products or dimers/polymers. It is advisable to perform forced degradation studies to identify these potential degradants.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating HPLC method is the recommended approach. This involves developing a method that can separate the parent compound from its potential degradation products. Periodically analyzing your sample under the defined storage conditions will allow you to quantify the remaining parent compound and detect the formation of any degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Purity Over Time | Hydrolysis due to improper storage (exposure to moisture). | Store the compound in a desiccator or under an inert, dry atmosphere. Ensure containers are tightly sealed. |
| Thermal degradation. | Store at recommended cool temperatures and avoid repeated freeze-thaw cycles. | |
| Photodegradation. | Protect the compound from light by using amber vials or storing it in the dark. | |
| Appearance of New Peaks in Chromatogram | Degradation of the compound. | Characterize the new peaks using techniques like LC-MS to identify the degradation products. Compare retention times with a sample that has undergone forced hydrolysis (e.g., treatment with water). |
| Contamination. | Ensure proper handling and use of clean labware and high-purity solvents. | |
| Inconsistent Experimental Results | Variable stability of the compound in different solvent systems. | Evaluate the stability of the compound in your experimental solvent system over the time course of your experiment. Prepare fresh solutions for each experiment. |
| Reaction with other components in the mixture. | Assess the compatibility of this compound with other reagents in your experiment. The chloromethyl group is susceptible to reaction with nucleophiles.[1] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[3][4][5]
1. Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate the solution at 60°C for 24-48 hours.
-
Neutralize the solution and analyze by HPLC.
2. Basic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate the solution at room temperature for 4-8 hours.
-
Neutralize the solution and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze the sample by HPLC.
4. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 7 days.
-
Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) and/or visible light for an extended period (e.g., 24-48 hours).
-
Analyze the sample by HPLC, comparing it to a control sample kept in the dark.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization for your specific instrumentation and separation needs.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for forced degradation studies and stability analysis.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole | 87544-76-1 | Benchchem [benchchem.com]
- 2. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-Benzyl-5-(chloromethyl)-1H-imidazole
This technical support center provides guidance and troubleshooting for the recrystallization of 1-Benzyl-5-(chloromethyl)-1H-imidazole, a crucial purification step for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent.
A1: This can occur for a few reasons:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. Consult the solvent selection table below and consider a more polar or higher-boiling solvent. For imidazole derivatives, solvents like ethanol, acetonitrile, or toluene have been used.[1]
-
Insoluble Impurities: If a small amount of solid remains after adding a significant amount of hot solvent, it may be an insoluble impurity. In this case, you should perform a hot filtration to remove the solid particles before allowing the solution to cool.
Q2: No crystals are forming upon cooling.
A2: This is a common issue and can be addressed by several techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.
-
Reducing Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.
-
-
Excess Solvent: You may have used too much solvent. If crystallization does not occur after attempting to induce it, you can evaporate some of the solvent to increase the concentration of your compound and then try to cool it again.
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to prevent supersaturation upon cooling.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change Solvent: Consider using a lower-boiling point solvent or a solvent mixture.
Q4: The crystals are colored, but the pure compound should be white.
A4: Colored impurities may be present. To remove them:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the charcoal. Be sure to use a fluted filter paper during the hot filtration to remove the charcoal effectively. Do not add charcoal to a boiling solution as it can cause it to boil over violently.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent will dissolve the compound when hot but not when cold. For substituted imidazoles, a range of solvents can be effective. Based on related compounds, good starting points for solvent screening include acetonitrile , ethanol , ethyl acetate , or mixtures such as ethanol/water or toluene/hexane .[1][2] A systematic approach to solvent selection is recommended, starting with small-scale tests.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Start by adding a small amount of solvent to your crude material and heating it to boiling. Continue adding small portions of hot solvent until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce the yield of your recrystallized product.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield:
-
Use the minimum amount of hot solvent necessary for dissolution.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure maximum crystal formation.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.
Q4: How do I know if my compound is pure after recrystallization?
A4: Purity can be assessed by several methods:
-
Melting Point: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.
Data Presentation
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Predicted Solubility for Recrystallization |
| Acetonitrile | 82 | 37.5 | Good |
| Ethanol | 78 | 24.5 | Good (may require a co-solvent like water) |
| Ethyl Acetate | 77 | 6.0 | Moderate to Good |
| Toluene | 111 | 2.4 | Moderate (may require a co-solvent like hexane) |
| Water | 100 | 80.1 | Poor (may be used as an anti-solvent) |
| Hexane | 69 | 1.9 | Poor (can be used as an anti-solvent) |
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general procedure that should be optimized for your specific sample.
-
Solvent Selection: Based on small-scale preliminary tests, select a suitable solvent or solvent pair (e.g., acetonitrile or ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Gradually add more hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
The following diagram illustrates the general workflow for the recrystallization process.
References
- 1. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 2. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to prevent degradation of 1-Benzyl-5-(chloromethyl)-1H-imidazole
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving 1-Benzyl-5-(chloromethyl)-1H-imidazole to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a refrigerator at 2-8°C.[1][2] The container should be tightly sealed and stored in a dry, cool, and well-ventilated place away from direct light.[3][4][5]
Q2: What are the primary causes of degradation for this compound?
A2: The primary degradation pathways for this compound are believed to be hydrolysis, photodegradation, and thermal decomposition. The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture. The imidazole ring can be sensitive to light and may undergo photodegradation.[5] Elevated temperatures can also lead to decomposition.
Q3: What are some signs of degradation?
A3: Visual signs of degradation can include a change in color or the appearance of clumping. Chemical degradation can be confirmed by analytical techniques such as HPLC, which may show the appearance of new peaks corresponding to degradation products, or by NMR spectroscopy, which may reveal new signals.
Q4: Is this compound compatible with all solvents?
A4: While soluble in many organic solvents, care should be taken with protic solvents, especially water, due to the risk of hydrolysis of the chloromethyl group. For reactions, it is advisable to use dry solvents. The compound is incompatible with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify the purity of your this compound stock using HPLC or NMR (see Experimental Protocols). 2. Ensure the compound has been stored correctly (2-8°C, dry, dark). 3. If degradation is suspected, purify the material or use a fresh batch. |
| Appearance of new, unexpected spots on TLC or peaks in HPLC/LC-MS | Hydrolysis of the chloromethyl group to a hydroxymethyl group. | 1. This is a common degradation pathway. The primary degradation product is likely 1-Benzyl-5-(hydroxymethyl)-1H-imidazole. 2. To minimize hydrolysis, handle the compound under inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Photodegradation. | 1. Protect the compound from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure of solutions to ambient light during experimental setup. | |
| Thermal degradation. | 1. Avoid exposing the compound to high temperatures. 2. If heating is necessary for a reaction, use the lowest effective temperature and monitor the reaction progress closely for the formation of byproducts. | |
| Difficulty dissolving the compound | Potential polymerization or degradation. | 1. If the compound appears gummy or discolored, it may have degraded. 2. Assess the purity of the material. If significant degradation has occurred, a fresh sample should be used. |
Summary of Storage Conditions
| Parameter | Recommended Condition |
| Temperature | 2-8°C (Refrigerator)[1][2] |
| Atmosphere | Dry, inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. |
| Container | Tightly sealed container. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of this compound and to detect the presence of degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point for related compounds.
-
Example Gradient:
-
Start with 10% acetonitrile and 90% water.
-
Ramp to 90% acetonitrile and 10% water over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
5. Data Analysis:
-
The purity can be estimated by the area percentage of the main peak.
-
The appearance of new peaks, particularly a more polar peak (shorter retention time), may indicate the formation of the hydrolyzed product (1-Benzyl-5-(hydroxymethyl)-1H-imidazole).
Protocol 2: Structural Confirmation and Degradation Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to confirm the structure of the compound and to identify degradation products.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key expected signals for this compound:
-
Signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the benzyl and imidazole protons.
-
A singlet for the benzylic methylene protons (-CH₂-Ph).
-
A singlet for the chloromethyl protons (-CH₂-Cl).
-
3. Analysis of Degradation:
-
Hydrolysis: The formation of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole will result in the disappearance of the chloromethyl singlet and the appearance of a new singlet for the hydroxymethyl protons (-CH₂-OH) at a slightly different chemical shift, along with a broad singlet for the hydroxyl proton (-OH).
-
Other degradation pathways may lead to more complex changes in the spectrum.
Logical Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for degradation issues.
References
- 1. 1-Benzyl-2-(chloromethyl)-1H -imidazole hydrochloride | 19276-03-0 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative workup procedures for 1-Benzyl-5-(chloromethyl)-1H-imidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process:
-
Synthesis of the precursor: 1-Benzyl-5-(hydroxymethyl)-1H-imidazole is typically synthesized first.
-
Chlorination: The hydroxyl group of the precursor is then chlorinated using a suitable agent, most commonly thionyl chloride (SOCl₂), to yield the final product.
Q2: What are the critical parameters to control during the chlorination step?
The chlorination reaction with thionyl chloride is exothermic and generates hydrochloric acid (HCl) and sulfur dioxide (SO₂) as byproducts. Therefore, it is crucial to control the reaction temperature, typically by slow, portion-wise addition of thionyl chloride at a reduced temperature (e.g., 0 °C to room temperature). The reaction should be performed in a well-ventilated fume hood.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The disappearance of the starting material (1-Benzyl-5-(hydroxymethyl)-1H-imidazole) and the appearance of the product spot indicate the reaction's progression.
Q4: What are the common methods for purifying the final product?
The crude product is typically purified by one or a combination of the following methods:
-
Aqueous workup: To remove excess reagents and water-soluble impurities.
-
Column chromatography: Using silica gel with a suitable eluent system to separate the product from non-polar and highly polar impurities.
-
Recrystallization: To obtain a highly pure crystalline product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive chlorinating agent. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or prolonged reaction time. 2. Ensure anhydrous conditions and maintain the recommended reaction temperature. 3. Use a fresh bottle of thionyl chloride. |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of the product. | 1. As above, ensure the reaction goes to completion. 2. Potential side products include the unreacted starting material and possible dimers. Optimize reaction conditions (temperature, addition rate of SOCl₂) to minimize side reactions. 3. Avoid excessive heating during the reaction and workup. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using silica gel column chromatography. 2. Ensure all solvent is removed under reduced pressure. Trituration with a non-polar solvent like hexanes or diethyl ether may induce solidification. |
| Low Yield After Purification | 1. Loss of product during aqueous workup. 2. Inefficient extraction. 3. Loss of product during column chromatography or recrystallization. | 1. The product can be somewhat water-soluble, especially in its protonated form. Ensure the aqueous layer is thoroughly extracted multiple times. Back-extraction of the combined organic layers with brine can help. 2. Use a suitable extraction solvent in which the product is highly soluble (e.g., dichloromethane, ethyl acetate). 3. Choose an appropriate solvent system for chromatography to ensure good separation and recovery. For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling. |
| Product is Contaminated with Starting Material | Incomplete chlorination. | Increase the equivalents of thionyl chloride or prolong the reaction time. Monitor by TLC to confirm the complete consumption of the starting material. |
Alternative Workup Procedures
The choice of workup procedure can significantly impact the yield and purity of the final product. Below is a comparison of two common workup strategies.
Table 1: Comparison of Alternative Workup Procedures
| Procedure | Description | Advantages | Disadvantages | Typical Yield | Typical Purity |
| Aqueous Basic Wash | The reaction mixture is cautiously quenched with ice-water and then neutralized and basified with an aqueous base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution) to a pH of 9-10. The product is then extracted with an organic solvent. | Effectively removes acidic byproducts (HCl, SO₂) and unreacted thionyl chloride. | The product may have limited stability in strongly basic conditions. Emulsion formation can occur during extraction. | 60-80% | >95% after chromatography |
| Direct Evaporation followed by Chromatography | Excess thionyl chloride is removed by evaporation under reduced pressure (using a trap for the volatile and corrosive byproducts). The crude residue is then directly purified by silica gel column chromatography. | Avoids potential degradation of the product in aqueous basic conditions. Can be faster for small-scale reactions. | Requires careful handling of volatile, corrosive byproducts. May not be suitable for large-scale reactions. The crude product may be highly acidic, which can be problematic for chromatography. | 50-70% | >98% after chromatography |
Experimental Protocols
Protocol 1: Chlorination followed by Aqueous Basic Wash
-
Dissolve 1-Benzyl-5-(hydroxymethyl)-1H-imidazole in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 9-10.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes).
Protocol 2: Chlorination followed by Direct Evaporation
-
Follow steps 1-4 from Protocol 1.
-
Once the reaction is complete, connect the flask to a rotary evaporator equipped with a base trap (e.g., containing NaOH pellets or a concentrated NaOH solution) to neutralize the volatile acidic byproducts.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of the solvent used for chromatography.
-
Purify the product by silica gel column chromatography as described in Protocol 1.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
Caption: General workflow for the synthesis and purification of this compound.
The following diagram illustrates the decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Catalyst Selection for Reactions with 1-Benzyl-5-(chloromethyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-5-(chloromethyl)-1H-imidazole in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block. The chloromethyl group is a reactive site for nucleophilic substitution and a precursor for various cross-coupling reactions. Common transformations include:
-
Nucleophilic Substitution: The chloride is a good leaving group, readily displaced by a variety of nucleophiles such as amines, phenols, thiols, and carbanions.
-
Suzuki-Miyaura Coupling: The chloromethyl group can be converted to a suitable organoboron species or used directly in some cases with specific catalyst systems to form C-C bonds with aryl or vinyl halides. More commonly, the imidazole ring itself might be functionalized with a halide for coupling.
-
Heck Reaction: While less common for the chloromethyl group itself, related halo-imidazole derivatives can undergo Heck reactions to form substituted alkenes.[1][2]
-
Sonogashira Coupling: Similar to the Heck reaction, Sonogashira coupling is typically performed on halo-imidazoles to couple them with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling an amine with a halo-imidazole derivative.[4]
Q2: Which palladium catalyst is a good starting point for Suzuki-Miyaura coupling with a derivative of this compound?
A2: For Suzuki-Miyaura coupling reactions involving benzylic halides, a common starting point is a palladium(II) catalyst with a phosphine ligand. A widely used and often effective catalyst system is PdCl2(dppf)·CH2Cl2.[5] Other catalyst systems based on Pd(OAc)2 with bulky, electron-rich phosphine ligands like SPhos have also shown success in the coupling of benzyl chlorides.[6] It is important to screen a variety of catalysts and ligands to find the optimal conditions for your specific substrate.
Q3: What are the key considerations for a successful Heck reaction with an imidazole derivative?
A3: A successful Heck reaction with an imidazole derivative depends on several factors:
-
Catalyst: Palladium complexes are the most common catalysts. Pd(OAc)2 and PdCl2 are good starting points.[1][2]
-
Ligand: The choice of ligand is crucial. Phosphine ligands like triphenylphosphine are commonly used. N-heterocyclic carbene (NHC) ligands have also emerged as effective alternatives.[2]
-
Base: A base is required to regenerate the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, and sodium acetate.[1]
-
Solvent: Polar aprotic solvents like DMF, DMA, or NMP are often used.
Q4: Can I perform a Sonogashira coupling directly on the chloromethyl group?
A4: Direct Sonogashira coupling on the sp3-hybridized carbon of the chloromethyl group is not a standard transformation. The Sonogashira reaction typically involves the coupling of a terminal alkyne with an sp2-hybridized carbon (e.g., from an aryl or vinyl halide).[3] To achieve this type of coupling, you would typically first need to functionalize the imidazole ring with a halide (e.g., bromine or iodine) at a different position.
Q5: What are the general recommendations for a Buchwald-Hartwig amination with a halo-imidazole?
A5: For a Buchwald-Hartwig amination, a palladium catalyst with a bulky, electron-rich phosphine ligand is generally recommended. Catalyst systems like those based on Pd(OAc)2 or Pd2(dba)3 with ligands such as XPhos, SPhos, or RuPhos are often successful.[4][7] The choice of base (e.g., NaOtBu, K3PO4, Cs2CO3) and solvent (e.g., toluene, dioxane) can significantly impact the reaction outcome and should be optimized.[4][7]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Consider using a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) source. |
| Ligand Choice | The ligand may not be suitable. Screen different phosphine ligands (e.g., PPh3, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8] |
| Base Incompatibility | The base might be too weak or too strong. Screen a range of bases such as K2CO3, Cs2CO3, K3PO4, or NaOtBu.[9] |
| Solvent Effects | The solvent can greatly influence the reaction. Try different solvents or solvent mixtures, such as toluene, dioxane, or DMF, often with the addition of water.[9] |
| Boronic Acid Decomposition | Boronic acids can be unstable. Use fresh boronic acid or consider using more stable derivatives like boronate esters (e.g., pinacol esters). |
| Poor Oxidative Addition | If using a chloride, oxidative addition can be slow. Use a more electron-rich and bulky ligand to promote this step.[8] |
Issue 2: Side Product Formation in Heck Reaction
| Possible Cause | Troubleshooting Step |
| Homocoupling of Aryl Halide | Reduce catalyst loading or change the ligand. Ensure the reaction is performed under an inert atmosphere. |
| Double Bond Isomerization | This is a common issue. The choice of ligand and reaction temperature can influence the regioselectivity. Lowering the temperature may help. |
| Reduction of Aryl Halide | Ensure anhydrous conditions and use a non-protic solvent if possible. The source of the hydride can be trace water or the solvent itself. |
| Catalyst Decomposition | Catalyst turning black (palladium black) can indicate decomposition. Use a more stable ligand or a pre-catalyst. |
Issue 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Formation of Palladium Black | This indicates aggregation of the Pd(0) catalyst. Use a ligand that better stabilizes the active catalytic species. Encapsulated or supported catalysts can also mitigate this. |
| Oxidation of Phosphine Ligands | Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use high-purity, degassed solvents. |
| Strong Coordination of Substrate/Product | The nitrogen atoms in the imidazole ring can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can sometimes mitigate this by sterically hindering such coordination. |
| High Reaction Temperature | Prolonged heating at high temperatures can lead to catalyst decomposition. Optimize the temperature and reaction time. Microwave heating can sometimes provide better results with shorter reaction times. |
Data Presentation
Table 1: Catalyst and Condition Screening for Suzuki-Miyaura Coupling of Benzyl Chloride with Phenylboronic Acid (Model Reaction)
Note: These are results for a model reaction and may require optimization for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 (2) | PPh3 (4) | K3PO4 (2) | Toluene | 100 | 12 | 75 | [5] |
| PdCl2(dppf)·CH2Cl2 (3) | - | Cs2CO3 (2) | Dioxane/H2O | 90 | 8 | 88 | [6] |
| Pd2(dba)3 (1) | SPhos (2) | K3PO4 (2) | Toluene/H2O | 100 | 6 | 92 | [6] |
| Pd(OAc)2 (2) | XPhos (4) | K3PO4 (2) | t-BuOH | 80 | 12 | 85 | [10] |
Table 2: Conditions for Heck Reaction of Aryl Halides with Styrene (Model Reaction)
Note: These are general conditions and will likely require optimization for reactions with this compound or its derivatives.
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)2 (1) | PPh3 (2) | Et3N (1.5) | DMF | 100 | >90 | [1] |
| PdCl2 (1) | - | NaOAc (2) | NMP | 120 | 85 | [1] |
| Pd(OAc)2 (2) | - | K2CO3 (2) | DMA | 130 | 90 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Benzylic Halide (Model Protocol)
This protocol is based on literature procedures for the coupling of benzyl chlorides and may need to be adapted for this compound.[5][6]
-
To an oven-dried Schlenk tube, add the aryl boronic acid (1.2 equivalents), base (e.g., K3PO4, 2.0 equivalents), and the palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the this compound (1.0 equivalent) and the ligand (if separate from the catalyst) to the tube.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction (Model Protocol)
This protocol is a general guideline and should be optimized for the specific substrates.[1][2]
-
In a reaction vessel, combine the halo-imidazole derivative (1.0 equivalent), the alkene (1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and the ligand (e.g., PPh3, 2-10 mol%).
-
Add the base (e.g., Et3N, 2.0 equivalents) and the solvent (e.g., DMF).
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A general workflow for screening catalyst systems in cross-coupling reactions.
Caption: A troubleshooting guide for diagnosing and addressing catalyst deactivation.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 1-Benzyl-5-(chloromethyl)-1H-imidazole, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction yields, conditions, and starting materials, with detailed experimental protocols provided for reproducibility.
Executive Summary
Two primary synthetic pathways for this compound are detailed and compared:
-
Route 1: Two-Step Synthesis via Hydroxymethyl Intermediate. This pathway involves the initial synthesis of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole followed by a chlorination step.
-
Route 2: Direct N-Alkylation. This approach focuses on the direct benzylation of a pre-synthesized 5-(chloromethyl)-1H-imidazole core.
This guide presents a quantitative comparison of these routes and provides the necessary experimental details for their implementation in a laboratory setting.
Data Presentation
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct N-Alkylation |
| Starting Materials | 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole, Nitric Acid, Thionyl Chloride | 4(5)-(Chloromethyl)-1H-imidazole hydrochloride, Benzyl Bromide, Base |
| Intermediate Steps | 1 | 0 |
| Overall Yield | ~57% (Estimated) | Not explicitly reported, but N-alkylation of imidazoles is generally high yielding. |
| Reaction Conditions | Step 1: 35°C; Step 2: Reflux (likely) | Room temperature to gentle heating. |
| Reagent Hazards | Concentrated Nitric Acid (strong oxidizer), Thionyl Chloride (corrosive, toxic fumes) | Benzyl Bromide (lachrymator) |
Experimental Protocols
Route 1: Two-Step Synthesis via Hydroxymethyl Intermediate
This route proceeds in two distinct experimental stages.
Step 1: Synthesis of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole
This procedure is adapted from the synthesis of the hydroxymethyl intermediate.
-
Materials: 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g), water (18 ml), concentrated nitric acid (7.5 g), sodium hydroxide.
-
Procedure:
-
1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole is added in small portions to a mixture of water and concentrated nitric acid at 35°C.
-
The mixture is stirred for 3 hours.
-
The pH of the reaction mixture is then adjusted to 9-10 with sodium hydroxide.
-
The product, 1-Benzyl-5-(hydroxymethyl)-1H-imidazole, is isolated. The reported yield for this step is 60%[1].
-
Step 2: Chlorination of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole
This proposed chlorination step utilizes a standard method for converting benzylic alcohols to chlorides.
-
Materials: 1-Benzyl-5-(hydroxymethyl)-1H-imidazole, Thionyl chloride (SOCl₂), suitable solvent (e.g., Dichloromethane or Toluene).
-
Procedure:
-
1-Benzyl-5-(hydroxymethyl)-1H-imidazole is dissolved in a suitable anhydrous solvent.
-
The solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization or column chromatography. Note: While a direct yield for this specific reaction is not available in the searched literature, chlorination of benzylic alcohols with thionyl chloride typically proceeds in high yield.
-
Route 2: Direct N-Alkylation of 5-(Chloromethyl)-1H-imidazole
This route offers a more direct approach to the target molecule.
-
Materials: 4(5)-(Chloromethyl)-1H-imidazole hydrochloride, Benzyl bromide, a suitable base (e.g., Potassium Carbonate or Sodium Hydride), and a polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Procedure:
-
To a solution of 4(5)-(chloromethyl)-1H-imidazole hydrochloride in the chosen solvent, a base is added to neutralize the hydrochloride and deprotonate the imidazole nitrogen.
-
Benzyl bromide is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford this compound. Note: The synthesis of the starting material, 4(5)-(chloromethyl)-1H-imidazole, and the specific yield for this N-alkylation were not detailed in the searched literature.
-
Comparison of Synthesis Routes
Caption: A flowchart comparing the two synthetic routes.
Conclusion
Both routes present viable options for the synthesis of this compound.
-
Route 1 is a well-defined two-step process with a published yield for the first step. The second step employs a standard chlorination reaction that is expected to be high-yielding. This route may be preferable when the starting mercapto-imidazole is readily available.
-
Route 2 offers a more direct, one-step conversion to the final product from a commercially available, or readily synthesized, chloromethylimidazole precursor. While specific yields for this exact transformation were not found, N-alkylation of imidazoles are typically efficient. This route may be more advantageous in terms of step-economy if the starting material is accessible.
The choice of the optimal synthesis route will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. For large-scale production, the direct N-alkylation (Route 2) might be more efficient, provided a reliable source for 5-(chloromethyl)-1H-imidazole is secured. For laboratory-scale synthesis with readily available precursors, Route 1 provides a more explicitly documented pathway.
References
A Comparative Guide to Electrophilic Imidazole Reagents: Alternatives to 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the imidazole scaffold is a cornerstone for the synthesis of a vast array of therapeutic agents. The functionalization of this privileged heterocycle is of paramount importance, and reagents such as 1-benzyl-5-(chloromethyl)-1H-imidazole serve as key building blocks for introducing the imidazolylmethyl moiety. This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their relative performance in alkylation reactions, supported by experimental data and detailed protocols.
The primary mode of action for these reagents is the alkylation of nucleophiles, a reaction governed by the principles of nucleophilic substitution (SN2). The efficiency of this reaction is critically dependent on the nature of the leaving group attached to the methylene bridge at the 5-position of the imidazole ring. A superior leaving group will facilitate a faster and more efficient reaction, often under milder conditions. This guide will explore alternatives where the chloride is replaced by other halides (bromide and iodide) and sulfonate esters (mesylate and tosylate), which are renowned for their excellent leaving group ability.
Comparison of Leaving Group Performance
The reactivity of the electrophilic carbon in 1-benzyl-5-(substituted-methyl)-1H-imidazole derivatives is directly proportional to the stability of the leaving group as an anion. The established order of leaving group ability is as follows:
Iodide > Bromide > Chloride
Sulfonate esters, such as tosylate and mesylate, are generally considered to be even better leaving groups than halides due to the resonance stabilization of the resulting sulfonate anion.
The following table summarizes the expected relative reactivity and provides a qualitative comparison of the different leaving groups.
| Reagent | Leaving Group | Relative Reactivity (Expected) | Key Advantages | Key Disadvantages |
| This compound | -Cl | Baseline | Commercially available, cost-effective. | Least reactive among the series. |
| 1-Benzyl-5-(bromomethyl)-1H-imidazole | -Br | Higher than chloride | More reactive than the chloride analog. | Potentially higher cost and lower stability. |
| 1-Benzyl-5-(iodomethyl)-1H-imidazole | -I | Highest among halides | Most reactive halide analog, allows for milder | Higher cost and potential for instability. |
| 1-Benzyl-5-(mesyloxymethyl)-1H-imidazole | -OMs | Very High | Excellent leaving group, high reactivity. | Requires synthesis from the precursor alcohol. |
| 1-Benzyl-5-(tosyloxymethyl)-1H-imidazole | -OTs | Very High | Excellent leaving group, high reactivity, crystalline. | Requires synthesis from the precursor alcohol. |
Experimental Protocols
The following protocols describe the synthesis of the precursor alcohol and its conversion to the various electrophilic reagents, followed by a general procedure for a comparative alkylation reaction.
Synthesis of the Common Precursor: (1-Benzyl-1H-imidazol-5-yl)methanol
This alcohol is the starting material for the synthesis of all the alternative reagents.
Procedure:
To a solution of (1H-imidazol-5-yl)methanol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which benzyl bromide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield (1-benzyl-1H-imidazol-5-yl)methanol.
Synthesis of Alternative Reagents
1. 1-Benzyl-5-(bromomethyl)-1H-imidazole:
(1-Benzyl-1H-imidazol-5-yl)methanol (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0 °C and phosphorus tribromide (PBr3, 0.5 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated to give the desired product.
2. 1-Benzyl-5-(iodomethyl)-1H-imidazole:
This can be prepared from the corresponding chloromethyl or bromomethyl derivative via a Finkelstein reaction. This compound (1 equivalent) is dissolved in acetone, and a stoichiometric amount of sodium iodide (NaI) is added. The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the iodomethyl derivative.
3. 1-Benzyl-5-(mesyloxymethyl)-1H-imidazole:
To a solution of (1-benzyl-1H-imidazol-5-yl)methanol (1 equivalent) and a tertiary amine base such as triethylamine (TEA, 1.5 equivalents) in a solvent like DCM at 0 °C, methanesulfonyl chloride (MsCl, 1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to afford the mesylate.
4. 1-Benzyl-5-(tosyloxymethyl)-1H-imidazole:
Similar to the mesylate synthesis, (1-benzyl-1H-imidazol-5-yl)methanol (1 equivalent) and a base like pyridine or triethylamine (1.5 equivalents) are dissolved in DCM at 0 °C. p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The workup procedure is analogous to that of the mesylate synthesis.
Comparative Alkylation of a Model Nucleophile (e.g., Imidazole)
To objectively compare the reactivity of these reagents, a standardized alkylation reaction is proposed.
General Procedure:
To a solution of imidazole (1 equivalent) and a base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as acetonitrile, is added a solution of the respective electrophilic reagent (1-benzyl-5-(substituted-methyl)-1H-imidazole derivative, 1 equivalent) in the same solvent. The reaction mixture is stirred at a constant temperature (e.g., room temperature or 50 °C), and the progress of the reaction is monitored over time by a suitable analytical method (e.g., HPLC or LC-MS) to determine the rate of product formation and the final yield.
Data Presentation
| Reagent | Reaction Time (Hypothetical) | Yield (Hypothetical) | Optimal Temperature |
| This compound | 12-24 hours | 60-75% | 50-80 °C |
| 1-Benzyl-5-(bromomethyl)-1H-imidazole | 4-8 hours | 75-90% | Room Temp - 50 °C |
| 1-Benzyl-5-(iodomethyl)-1H-imidazole | 1-3 hours | 85-95% | Room Temperature |
| 1-Benzyl-5-(mesyloxymethyl)-1H-imidazole | 0.5-2 hours | 90-98% | 0 °C - Room Temp |
| 1-Benzyl-5-(tosyloxymethyl)-1H-imidazole | 0.5-2 hours | 90-98% | 0 °C - Room Temp |
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic pathways to the alternative reagents and the general alkylation reaction.
Caption: Synthetic routes to alternative electrophilic imidazole reagents.
Caption: General scheme for the alkylation of a nucleophile.
Conclusion
The choice of an appropriate electrophilic reagent for the introduction of the 1-benzyl-imidazol-5-ylmethyl moiety is a critical consideration in synthetic design. While this compound is a readily available starting material, its reactivity is surpassed by its bromo, iodo, and particularly its sulfonate ester counterparts. For reactions requiring milder conditions, faster reaction times, and higher yields, the use of the bromo, iodo, mesyloxy, or tosyloxy analogs is highly recommended. This guide provides the necessary information for researchers to make an informed decision and to synthesize these valuable alternatives in their own laboratories. The provided experimental frameworks can be adapted to specific substrates and reaction scales, empowering further research and development in imidazole-based drug discovery.
A Comparative Guide to the Structural Validation of 1-Benzyl-5-(chloromethyl)-1H-imidazole and Its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 1-benzyl-1H-imidazole, which are prevalent scaffolds in medicinal chemistry, unambiguous characterization is critical to understanding their structure-activity relationships. This guide provides a comparative overview of the analytical techniques used to validate the structure of 1-Benzyl-5-(chloromethyl)-1H-imidazole and its key positional isomer, 1-Benzyl-4-(chloromethyl)-1H-imidazole.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The position of the chloromethyl group on the imidazole ring significantly influences the molecule's reactivity and its interactions with biological targets. Therefore, distinguishing between the 5-substituted and 4-substituted isomers is a critical analytical challenge. This guide outlines the experimental data and protocols for the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Data Presentation
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| This compound | H2 | 7.6 - 7.8 | Data not available in searches |
| H4 | 7.0 - 7.2 | Data not available in searches | |
| -CH₂Cl | 4.6 - 4.8 | Data not available in searches | |
| -CH₂-Ph | 5.2 - 5.4 | Data not available in searches | |
| Phenyl-H | 7.2 - 7.4 | Data not available in searches | |
| 1-Benzyl-4-(chloromethyl)-1H-imidazole | H2 | 7.5 - 7.7 | Data not available in searches |
| H5 | 6.9 - 7.1 | Data not available in searches | |
| -CH₂Cl | 4.5 - 4.7 | Data not available in searches | |
| -CH₂-Ph | 5.1 - 5.3 | Data not available in searches | |
| Phenyl-H | 7.2 - 7.4 | Data not available in searches |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Carbon | Experimental Chemical Shift (δ, ppm) in DMSO-d₆ (for Hydrochloride Salt)[1] |
| 1-Benzyl-5-(chloromethyl)-1H-imidazolium chloride | C2 | ~137 |
| C4 | ~122 | |
| C5 | ~129 | |
| -CH₂Cl | ~41 | |
| -CH₂-Ph | ~51 | |
| Phenyl-C | 127-136 | |
| 1-Benzyl-4-(chloromethyl)-1H-imidazole | All carbons | Data not available in searches |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Predicted [M+H]⁺ (m/z)[2] | Observed Fragmentation |
| This compound | ESI | 207.06836 | Data not available |
| 1-Benzyl-4-(chloromethyl)-1H-imidazole | ESI | 207.06836 | Data not available |
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the N-benzylation of an imidazole precursor involves the reaction of the imidazole with benzyl chloride or benzyl bromide in the presence of a base.[3]
General Protocol:
-
To a solution of 5-(chloromethyl)-1H-imidazole in a suitable aprotic solvent (e.g., acetonitrile, DMF), add an equimolar amount of a base (e.g., potassium carbonate, sodium hydride).
-
Stir the mixture at room temperature for 30 minutes.
-
Add one equivalent of benzyl chloride to the reaction mixture.
-
Heat the reaction mixture at a temperature ranging from 50 to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the 4- and 5-substituted isomers. The chemical shifts and coupling patterns of the imidazole ring protons are highly sensitive to the substituent positions.
Protocol for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
For unambiguous assignment of the imidazole protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the elemental composition.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition with high accuracy.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule, confirming the connectivity of all atoms and the exact substitution pattern on the imidazole ring.
Protocol for X-ray Crystallography:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.
-
Mount a suitable crystal on a goniometer head.
-
Collect the diffraction data at a controlled temperature (often 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the collected data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[4]
Mandatory Visualization
Caption: Workflow for the synthesis and structural validation of imidazole derivatives.
Caption: Key NMR-based strategies for differentiating positional isomers.
References
A Comparative Analysis of the Biological Activity of 1-Benzyl-5-(chloromethyl)-1H-imidazole and Other Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its derivatives have garnered significant attention for their broad therapeutic potential, exhibiting a range of activities including antimicrobial, antifungal, and anticancer effects. This guide provides a comparative analysis of the biological activity of 1-Benzyl-5-(chloromethyl)-1H-imidazole against other notable imidazole-containing compounds, supported by experimental data from peer-reviewed studies. While direct biological data for this compound is limited in publicly available research, this guide extrapolates its potential activity based on closely related analogs and provides a comparative context with other well-studied imidazole derivatives.
Comparative Anticancer Activity
Imidazole derivatives have shown significant promise as anticancer agents, with various substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Below is a summary of the in vitro anticancer activity of several imidazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Analogs of this compound | |||
| 1-Benzyl-1H-imidazole-5-carboxamide derivative 19d | - | - | [1] |
| 1-Benzyl-1H-imidazole-5-carboxamide derivative 19e | - | - | [1] |
| Other Imidazole Derivatives | |||
| 2-(p-tolyl)-5-(3,4,5-trimethoxybenzoyl)-4-methylimidazole | SW480 (Colon) | 0.027 | [2] |
| HCT116 (Colon) | 0.023 | [2] | |
| Benzimidazole-cinnamide derivative 21 | A549 (Lung) | 0.29 | [2] |
| 2-Phenyl benzimidazole derivative 35 | MCF-7 (Breast) | 3.37 | [2] |
| Purine derivative 46 | MDA-MB-231 (Breast) | 1.22 | [2] |
| Imidazole derivative 18a | A-459 (Lung) | Low µM range | [3] |
| Imidazole derivative 18b | Hep-G2 (Liver) | Low µM range | [3] |
| Imidazole derivative 18c | H-460 (Lung) | Low µM range | [3] |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung) | 5.988 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [4] |
| MDA-MB-231 (Breast) | 35.1 | [4] |
Comparative Antifungal Activity
The development of novel antifungal agents is a critical area of research due to the rise of resistant fungal strains. Imidazole-based compounds, such as clotrimazole and miconazole, are well-established antifungal drugs. The data below compares the antifungal activity of various imidazole derivatives, focusing on their minimum inhibitory concentration (MIC) values.
| Compound/Derivative | Fungal Strain | IC50/MIC (µg/mL) | Reference |
| Analogs of this compound | |||
| 2-(Chloromethyl)-1H-benzimidazole derivative 4m | Colletotrichum gloeosporioides | 20.76 (IC50) | [5] |
| Alternaria solani | 27.58 (IC50) | [5] | |
| Fusarium solani | 18.60 (IC50) | [5] | |
| 2-(Chloromethyl)-1H-benzimidazole derivative 5b | Colletotrichum gloeosporioides | 11.38 (IC50) | [5] |
| 2-(Chloromethyl)-1H-benzimidazole derivative 7f | Botrytis cinerea | 13.36 (IC50) | [5] |
| Other Imidazole Derivatives | |||
| Imidazole-decorated cationic amphiphile | Candida glabrata | Potent activity | [6] |
Comparative Antimicrobial Activity
Bacterial resistance to existing antibiotics necessitates the discovery of new antimicrobial agents. Imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) of various imidazole compounds.
| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |
| Analogs of this compound | |||
| 1-Benzylbenzimidazolium chlorides | Various | Active | [7] |
| Other Imidazole Derivatives | |||
| Imidazole/1,3,4-oxadiazole hybrid 62h | E. coli | 4.9 - 17 | [8] |
| Imidazole/1,3,4-oxadiazole hybrid 62i | E. coli | 4.9 - 17 | [8] |
| Imidazole-pyrazole hybrid 87h | E. coli | 6.2 | [8] |
| Imidazole-pyrazole hybrid 87i | E. coli | 6.4 | [8] |
| Nitro-substituted imidazolium salts | E. coli, P. vulgaris | Significant activity | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. Below is a representative protocol for determining the in vitro anticancer activity of a compound using the MTT assay.
MTT Assay for In Vitro Anticancer Activity
Objective: To determine the cytotoxic effect of a compound on a cancer cell line by measuring cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Experimental Workflows and Signaling Pathways
Clear visual representations of complex processes are invaluable for comprehension and communication in scientific research.
Caption: Workflow of the MTT assay for determining in vitro anticancer activity.
Many imidazole derivatives exert their anticancer effects by modulating critical signaling pathways. The PI3K/AKT pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.
Caption: Imidazole derivatives can inhibit the PI3K/AKT signaling pathway.
Conclusion
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to directly ascertain its activity profile and compare it with the analogues discussed in this guide. Such studies will be instrumental in elucidating its therapeutic potential and advancing the development of new imidazole-based drugs.
References
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Imidazole-Decorated Cationic Amphiphiles with Markedly Low Hemolytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new 1-benzylbenzimidazolium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for Reactions of 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for chemical transformations involving 1-Benzyl-5-(chloromethyl)-1H-imidazole. The choice of catalyst is critical in synthetic chemistry, influencing reaction efficiency, selectivity, and yield. This document summarizes quantitative data from experimental findings, details relevant reaction protocols, and visualizes key chemical processes to aid in the selection of optimal catalytic conditions.
Data Presentation: Catalyst Performance in Imidazole Reactions
The following table summarizes the performance of different catalysts in reactions analogous to those that can be performed on this compound, such as palladium-catalyzed cross-coupling and phase-transfer-catalyzed nucleophilic substitution. Direct comparative data for the target molecule is limited in the literature; therefore, data from structurally related compounds are presented to provide valuable insights into catalyst efficacy.
| Reaction Type | Catalyst System | Substrate Example | Product Yield (%) | Reaction Time (h) | Key Observations |
| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 72% | Not Specified | Effective for C-C bond formation at the chloromethyl position.[1] |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / JohnPhos / K₂CO₃ | Benzylic Bromide | 50-75% | 0.33 | Microwave conditions can accelerate the reaction. Bulky, electron-rich phosphine ligands improve yield.[2] |
| Heck Reaction | Pd(OAc)₂ / P(t-Bu)₃ | Aryl Chlorides | High | 0.5 | Microwave heating significantly reduces reaction times.[3] |
| Heck-Type Reaction | Phosphine-Free Palladium Precursors | Eugenol with Phenylboronic Acid | 92% (conversion) | 4 | Can be performed in greener solvents like DMF:water.[4] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / TEA | 2-(6-bromonaphthalen-2-yl)-1-benzyl-1H-benzo[d]imidazole | 76% | Not Specified | Effective for coupling terminal alkynes with halogenated imidazoles.[5] |
| Nucleophilic Substitution (PTC) | Tetrabutylammonium Bromide (TBAB) / K₂CO₃ | 2-mercaptobenzimidazole with benzyl bromide | Not Specified | 4-8 | Phase-transfer catalysis is highly effective for SN2 reactions on benzylic halides.[6] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos / Cs₂CO₃ | Aryl Chlorides | 91% (conversion) | 16 | The choice of phosphine ligand is critical for reaction success.[7] |
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for reactions with this compound.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
A mixture of the benzylic halide (1.0 mmol), arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), phosphine ligand (e.g., JohnPhos, 10 mol%), and base (e.g., K₂CO₃, 3.0 mmol) is placed in a microwave vial. The vial is sealed, and an appropriate solvent (e.g., DMF, 2 mL) is added. The reaction mixture is then subjected to microwave irradiation at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes). After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Palladium-Catalyzed Heck Reaction
In a reaction vessel, the aryl halide (1.0 equiv), olefin (1.2-1.5 equiv), palladium catalyst (e.g., Herrmann's palladacycle, 1-5 mol%), a phosphine ligand or its salt (e.g., [(t-Bu)₃PH]BF₄), and a base (e.g., Cs₂CO₃ or an organic base) are combined in a suitable solvent (e.g., DMF, aqueous DMF, or PEG-200). The mixture is then heated, potentially using controlled microwave irradiation, for a specified duration (e.g., 30 minutes). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.[3]
General Procedure for Phase-Transfer-Catalyzed (PTC) Nucleophilic Substitution
To a solution of this compound in an organic solvent, the nucleophile (e.g., an amine, thiol, or alcohol), a phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB), and an inorganic base (e.g., K₂CO₃) are added. The reaction mixture is stirred vigorously at a specified temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by a suitable method, such as column chromatography, to yield the desired product.
Mandatory Visualization
The following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical workflow for catalyst screening.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for catalyst screening and optimization.
Biological Activity Context
Derivatives of 1-benzyl-1H-imidazole have shown significant biological activity. For instance, certain 1-benzyl-1H-imidazole-5-carboxamide derivatives act as potent TGR5 agonists, which are promising targets for treating diabetes and metabolic syndromes.[8] Other research has focused on 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as a novel farnesyltransferase inhibitor with potential anticancer applications.[9] Additionally, derivatives of 2-(chloromethyl)-1H-benzimidazole have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi, with some compounds showing strong growth inhibition.[6][10] This highlights the importance of developing efficient catalytic methods for the synthesis of diverse libraries of these compounds for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Analytical Standard of 1-Benzyl-5-(chloromethyl)-1H-imidazole
For researchers, scientists, and drug development professionals requiring a well-characterized analytical standard of 1-Benzyl-5-(chloromethyl)-1H-imidazole, this guide provides a comparative overview of available options, a detailed experimental protocol for its analysis, and insights into the quality control workflow for such standards.
Product Comparison
While detailed Certificates of Analysis with raw analytical data for this compound are not always publicly accessible, the following table summarizes the information available from various suppliers for the target compound and its closely related alternatives. Researchers are advised to request batch-specific Certificates of Analysis from suppliers for detailed quantitative data.
| Product Name | Supplier | CAS Number | Molecular Formula | Stated Purity | Notes |
| This compound | Hit2Lead | 784182-26-9 | C₁₁H₁₁ClN₂ | 95%[1] | Available as the free base.[1] |
| This compound hydrochloride | Hit2Lead | 82830-36-2 | C₁₁H₁₁ClN₂ · HCl | 95% | Hydrochloride salt of the target compound. |
| 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | Sigma-Aldrich | 19276-03-0 | C₁₁H₁₁ClN₂ · HCl | 97%[2] | A positional isomer of the target compound.[2] |
Note: The purity values listed are as stated by the suppliers and may not reflect the full analytical characterization. A comprehensive evaluation should include a review of the supplier's Certificate of Analysis, detailing the methods used for purity assessment (e.g., HPLC, NMR, Mass Spectrometry) and the results for a specific lot.
Experimental Protocols
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, based on established methods for related imidazole and benzimidazole derivatives.[3][4][5] This protocol is intended as a starting point and may require optimization for specific instrumentation and samples.
HPLC Method for Purity Assessment of this compound
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for imidazole derivatives.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Standard Solution: Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. From this stock, prepare a working standard solution of approximately 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution.
2. Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or scan for optimal wavelength with DAD) |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
3. Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas of the main component and any impurities.
4. Calculation of Purity
The purity of the sample can be calculated based on the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantitative analysis, a calibration curve should be prepared using multiple concentrations of the analytical standard.
Quality Control and Data Visualization
The quality control of an analytical standard is a critical process to ensure its identity, purity, and stability. The following diagrams illustrate the typical workflows involved.
References
- 1. Hit2Lead | this compound | CAS# 784182-26-9 | MFCD08691604 | BB-4016570 [hit2lead.com]
- 2. 1-Benzyl-2-(chloromethyl)-1H -imidazole hydrochloride | 19276-03-0 [sigmaaldrich.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1-Benzyl-4-(chloromethyl)-1H-imidazole and 1-Benzyl-5-(chloromethyl)-1H-imidazole
For researchers engaged in the synthesis and characterization of imidazole-based compounds, particularly those destined for pharmaceutical development, a clear understanding of the spectroscopic differences between positional isomers is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of two key isomers: 1-Benzyl-4-(chloromethyl)-1H-imidazole and 1-Benzyl-5-(chloromethyl)-1H-imidazole. The differentiation of these isomers is crucial for unambiguous identification and ensuring the purity of synthesized materials.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the two isomers. It is important to note that while experimental data for the 5-(chloromethyl) isomer's hydrochloride salt is available, data for the free base and the 4-(chloromethyl) isomer are primarily based on predictions and analysis of related compounds due to a scarcity of directly published experimental spectra.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | 1-Benzyl-4-(chloromethyl)-1H-imidazole (Predicted Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) | Key Differentiation Points |
| H2 (imidazole) | ~7.5-7.7 | ~7.6-7.8 | The H2 proton in the 5-substituted isomer is expected to be slightly downfield due to the anisotropic effect of the adjacent benzyl group. |
| H4/H5 (imidazole) | H5: ~7.0-7.2 | H4: ~7.1-7.3 | The chemical shifts of the imidazole ring protons are distinct for each isomer, providing a clear diagnostic tool. |
| -CH₂Cl | ~4.6-4.8 | ~4.7-4.9 | The chloromethyl protons are expected to have similar chemical shifts but may show slight variations based on the local electronic environment. |
| -CH₂-Ph | ~5.2-5.4 | ~5.3-5.5 | The benzylic protons will appear as a singlet in both isomers, with minor chemical shift differences. |
| Phenyl-H | ~7.2-7.4 | ~7.2-7.4 | The aromatic protons of the benzyl group will present as a complex multiplet in both cases. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | 1-Benzyl-4-(chloromethyl)-1H-imidazole (Predicted Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) | Key Differentiation Points |
| C2 (imidazole) | ~137-139 | ~138-140 | The C2 carbon chemical shift is a key indicator of the substitution pattern on the imidazole ring. |
| C4 (imidazole) | ~130-132 | ~120-122 | The carbon bearing the chloromethyl group will have a significantly different chemical shift compared to the unsubstituted C4/C5. |
| C5 (imidazole) | ~118-120 | ~128-130 | The position of the chloromethyl substituent directly influences the chemical shifts of the imidazole ring carbons. |
| -CH₂Cl | ~40-42 | ~38-40 | The chemical shift of the chloromethyl carbon provides another point of comparison. |
| -CH₂-Ph | ~50-52 | ~51-53 | The benzylic carbon will have a similar chemical shift in both isomers. |
| Phenyl-C | ~127-136 | ~127-136 | The aromatic carbons of the benzyl group will show characteristic signals. |
Table 3: Mass Spectrometry Data
| Parameter | 1-Benzyl-4-(chloromethyl)-1H-imidazole | This compound | Key Differentiation Points |
| Molecular Formula | C₁₁H₁₁ClN₂ | C₁₁H₁₁ClN₂ | Identical |
| Exact Mass | 206.0611 | 206.0611 | Identical |
| Predicted [M+H]⁺ | 207.0684 | 207.0684[1] | Identical |
| Key Fragments | Expected fragments include loss of Cl, CH₂Cl, and the benzyl group (m/z 91). | Predicted fragments include loss of Cl, CH₂Cl, and the benzyl group (m/z 91).[1] | While the major fragments are expected to be similar, the relative intensities of these fragments may differ, providing a potential avenue for differentiation. |
Table 4: Infrared (IR) Spectroscopy Data (Predicted)
| Vibrational Mode | 1-Benzyl-4-(chloromethyl)-1H-imidazole (Predicted Wavenumber, cm⁻¹) | This compound (Predicted Wavenumber, cm⁻¹) | Key Differentiation Points |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 | |
| C-H (aliphatic) | ~3000-2850 | ~3000-2850 | |
| C=N, C=C (ring) | ~1600-1450 | ~1600-1450 | Subtle shifts in these vibrational frequencies may be observable due to the different substitution patterns. |
| C-Cl | ~800-600 | ~800-600 |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization are provided below. These represent general procedures that can be adapted for the specific synthesis of the target isomers.
Synthesis of 1-Benzyl-4/5-(chloromethyl)-1H-imidazole
A plausible synthetic route involves the benzylation of 4-(hydroxymethyl)-1H-imidazole followed by chlorination. The initial alkylation of 4-(hydroxymethyl)-1H-imidazole with benzyl chloride can lead to a mixture of N1 and N3 benzylated isomers. The subsequent reaction with a chlorinating agent like thionyl chloride would yield a mixture of the 1-benzyl-4-(chloromethyl)-1H-imidazole and this compound, which would then require separation by chromatography.
Step 1: Benzylation of 4-(Hydroxymethyl)-1H-imidazole
-
To a solution of 4-(hydroxymethyl)-1H-imidazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate) at 0 °C.
-
Stir the mixture for 30 minutes, then add benzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of N-benzylated isomers.
Step 2: Chlorination of 1-Benzyl-4/5-(hydroxymethyl)-1H-imidazole
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0 °C and add thionyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product containing both 1-benzyl-4-(chloromethyl)-1H-imidazole and this compound by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Reference the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy
-
Obtain the IR spectrum of the sample using either a KBr pellet or as a thin film on a salt plate (for oils) or using an ATR accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Visualization of Isomeric Relationship
The logical relationship between the two isomers and their shared molecular formula is depicted in the following diagram.
Caption: Logical flow from isomers to their shared properties and distinct spectroscopic fingerprints.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Benzyl-5-(chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-Benzyl-5-(chloromethyl)-1H-imidazole, a key intermediate in the development of farnesyltransferase inhibitors for anti-cancer therapies. We present detailed experimental protocols and comparative data with a relevant alternative, 1-(4-cyanobenzyl)-5-(chloromethyl)imidazole, to aid researchers in selecting the most appropriate purity assessment strategy for their drug discovery and development workflows.
Introduction to this compound and Its Significance
This compound is a critical building block in the synthesis of various farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is implicated in numerous human cancers. By inhibiting this enzyme, the Ras protein's cancer-promoting activity can be suppressed. The purity of this compound is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potentially toxic byproducts.
Comparison with a Key Alternative: 1-(4-cyanobenzyl)-5-(chloromethyl)imidazole
In the synthesis of other farnesyltransferase inhibitors, 1-(4-cyanobenzyl)-5-(chloromethyl)imidazole serves as a close structural and functional alternative. The primary difference lies in the substitution on the benzyl group (unsubstituted versus a para-cyano group), which can influence the reactivity and impurity profile of the molecule. A direct comparison of their purity assessment is therefore valuable for researchers working with this class of compounds.
Quantitative Purity Assessment: A Comparative Summary
The purity of this compound and its alternative can be effectively determined using a suite of analytical techniques. Below is a summary of expected purity levels based on standard synthesis and purification methods.
| Analytical Method | This compound (Typical Purity) | 1-(4-cyanobenzyl)-5-(chloromethyl)imidazole (Typical Purity) | Key Impurities Monitored |
| High-Performance Liquid Chromatography (HPLC) | > 98% | > 98% | Starting materials (e.g., 1-benzyl-5-(hydroxymethyl)-1H-imidazole), over-chlorinated byproducts, and solvent residues. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | > 99% | > 99% | Unreacted starting materials, regioisomers, and residual solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | > 98% | > 98% | Volatile impurities, residual solvents (e.g., thionyl chloride decomposition products), and thermally stable byproducts. |
| Elemental Analysis | Corresponds to C₁₁H₁₁ClN₂ | Corresponds to C₁₂H₁₀ClN₃ | Deviations from the theoretical elemental composition indicate the presence of inorganic or organic impurities. |
Experimental Protocols for Purity Assessment
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be readily adaptable for implementation in a standard research or quality control laboratory.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine analysis of the purity of this compound and its cyano-substituted alternative.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial conditions).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may not be readily detected by HPLC.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Operated in full scan mode to identify unknown impurities.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
Visualizing the Purity Assessment Workflow
The logical flow of assessing the purity of a newly synthesized batch of this compound is outlined in the diagram below.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and multi-technique purity analysis of this compound.
Signaling Pathway Context: Farnesyltransferase Inhibition
The ultimate use of high-purity this compound is in the synthesis of farnesyltransferase inhibitors. The diagram below illustrates the targeted signaling pathway.
Caption: A diagram showing the role of this compound in synthesizing a Farnesyltransferase Inhibitor (FTI) and the subsequent inhibition of the Ras signaling pathway.
This guide provides a foundational framework for assessing the purity of this compound. Researchers are encouraged to adapt these protocols to their specific instrumentation and regulatory requirements. The consistent application of these rigorous analytical methods will ensure the quality and reliability of this crucial synthetic intermediate in the pursuit of novel cancer therapeutics.
Comparative Efficacy of 1-Benzyl-1H-imidazole Derivatives: A Guide for Researchers
For researchers and professionals in drug development, the 1-benzyl-1H-imidazole scaffold represents a versatile platform for discovering novel therapeutic agents. This guide provides a comparative analysis of the efficacy of derivatives functionalized at the C5-position, with a focus on their potential as TGR5 agonists. Experimental data, detailed protocols, and pathway visualizations are presented to support further research and development in this area.
The core structure, 1-benzyl-1H-imidazole, is a key starting point for the synthesis of various derivatives with a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3] The functionalization at the C5 position, often initiated from a reactive intermediate such as 1-benzyl-5-(chloromethyl)-1H-imidazole, allows for the introduction of diverse chemical moieties, leading to compounds with tailored pharmacological profiles.
Comparative Efficacy of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives as TGR5 Agonists
A notable example of C5-functionalization is the development of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a promising target for the treatment of metabolic diseases like type 2 diabetes and obesity.[4] A series of these derivatives were synthesized and evaluated for their ability to activate human TGR5.
The table below summarizes the in vitro efficacy of selected derivatives, highlighting the structure-activity relationship (SAR) where variations in the substituent 'R' on the carboxamide moiety significantly impact the potency.
| Compound ID | R Group | EC50 (nM) of hTGR5 Agonistic Activity[4] |
| 19d | 4-(Trifluoromethyl)benzyl | 1.3 |
| 19e | 4-Chlorobenzyl | 2.8 |
| 19a | Benzyl | 15.3 |
| 19b | 4-Methylbenzyl | 10.7 |
| 19c | 4-Methoxybenzyl | 13.9 |
| 19f | 4-(Trifluoromethoxy)benzyl | 5.6 |
| INT-777 | Reference Drug | 30.0 |
| LCA | Reference Drug | 1500.0 |
The data clearly indicates that derivatives with electron-withdrawing groups on the benzyl substituent of the carboxamide, such as trifluoromethyl (19d) and chloro (19e), exhibit the highest potency as TGR5 agonists.[4]
Experimental Protocols
Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives
The synthesis of the target compounds typically begins with the preparation of the core imidazole structure, followed by the introduction and modification of the C5-carboxamide side chain. The general synthetic route is outlined below.
Caption: General synthetic scheme for 1-benzyl-1H-imidazole-5-carboxamide derivatives.
Detailed Method for Amide Coupling (Synthesis of Compound 19d): [4] To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, 4-(trifluoromethyl)benzylamine (1.2 equivalents) and triethylamine (3 equivalents) are added, and the reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired compound.
In Vitro TGR5 Activation Assay
The agonistic activity of the synthesized compounds on human TGR5 was evaluated using a cell-based reporter gene assay.
Caption: Workflow for the in vitro TGR5 activation assay.
Detailed Protocol for TGR5 Activation Assay: [4] HEK293 cells are co-transfected with a human TGR5 expression vector and a cyclic AMP response element (CRE)-luciferase reporter plasmid. Transfected cells are seeded into 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds or reference agonists. After a 24-hour incubation period, the luciferase activity is measured using a commercial luciferase assay system. The data is analyzed using a nonlinear regression to determine the half-maximal effective concentration (EC50) for each compound.
Signaling Pathway
The activation of TGR5 by an agonist, such as the 1-benzyl-1H-imidazole derivatives, initiates a downstream signaling cascade that ultimately leads to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.
Caption: Simplified TGR5 signaling cascade leading to GLP-1 secretion.[4]
Broader Therapeutic Potential of 1-Benzyl-1H-imidazole Derivatives
Beyond metabolic disorders, derivatives of the 1-benzyl-1H-imidazole scaffold have been investigated for other therapeutic applications.
Anticancer Activity: Several studies have reported the potential of substituted imidazole derivatives as anticancer agents.[1] For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including those of breast, colon, and prostate cancer.[1] The mechanism of action can vary, with some compounds acting as inhibitors of crucial enzymes like SRC kinase or disrupting tubulin polymerization.[1]
Antimicrobial and Antifungal Activity: The imidazole core is a well-known pharmacophore in many antifungal drugs.[5] Research has demonstrated that N-alkylation and substitution at other positions of the imidazole or benzimidazole ring can lead to compounds with significant antibacterial and antifungal activity.[3] These derivatives often exert their effect by inhibiting key microbial enzymes or disrupting cell membrane integrity.
Conclusion
The 1-benzyl-1H-imidazole scaffold, particularly with functionalization at the C5-position, offers a promising avenue for the development of new therapeutic agents. The presented data on TGR5 agonists demonstrates how systematic chemical modifications can lead to highly potent compounds. The detailed synthetic and biological assay protocols provide a framework for researchers to further explore the potential of these derivatives. The established link to anticancer and antimicrobial activities suggests that libraries of 1-benzyl-5-(substituted)-1H-imidazole derivatives could be valuable sources for identifying novel drug candidates across multiple disease areas.
References
- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Benzyl-5-(chloromethyl)-1H-imidazole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Benzyl-5-(chloromethyl)-1H-imidazole, a halogenated organic compound. Adherence to these protocols is essential to ensure personal safety and compliance with institutional and regulatory standards.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its potential hazards. This compound is a halogenated organic substance and should be treated with care.
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory to protect from splashes.
-
Skin Protection: A laboratory coat and nitrile gloves are essential to prevent skin contact.[1][2] Contaminated clothing should be removed immediately.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[2]
Engineering Controls:
-
Fume Hood: Always handle this compound in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[1][2][3]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][4]
-
Eyewash and Safety Shower: An eyewash station and safety shower should be readily accessible in the event of accidental exposure.[3]
II. Quantitative Data and Hazard Profile
While specific quantitative disposal limits are determined by local regulations and institutional policies, the following table summarizes key hazard information for imidazole and related compounds. The toxicological properties of this compound itself have not been fully investigated.
| Property | Data Summary | Citation |
| Chemical Classification | Halogenated Organic Compound. | [1][2][4][5] |
| Primary Hazards | Corrosive; may cause severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation. | [3][6][7][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | [6][9][10] |
| Hazardous Decomposition | Upon combustion, may produce toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas. | [6][9][11] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Due to its chlorinated nature, it must be segregated as halogenated organic waste .[1][2][4][5]
Experimental Workflow for Disposal:
-
Waste Segregation:
-
CRITICAL: Never dispose of this compound down the drain.[1][2]
-
Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[1][2][4][5] This container should be made of a material compatible with the chemical.
-
Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[4]
-
Keep this waste stream separate from acidic or alkaline waste streams.[4]
-
-
Waste Collection:
-
All transfers of waste into the collection container must be performed in a chemical fume hood.[4]
-
Ensure the waste container is kept tightly closed except when actively adding waste.[4][12]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[4] The tag must include:
-
-
Storage of Waste Container:
-
Arranging for Final Disposal:
-
When the waste container is nearly full (typically around 75%), or if it is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent waste management service.[4]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[5][7]
-
IV. Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area of the spill.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Essential Safety and Logistical Information for Handling 1-Benzyl-5-(chloromethyl)-1H-imidazole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for 1-Benzyl-5-(chloromethyl)-1H-imidazole, a compound that requires careful management in a laboratory setting. Adherence to these guidelines is essential to minimize risks and ensure a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation. This compound is classified as a hazardous substance, and appropriate measures must be taken to shield personnel from potential exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 standards. Required for protection against liquid splashes and chemical vapors.[1] |
| Face Shield | To be worn in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[1][2] For prolonged or direct contact, consider heavier-duty gloves and consult manufacturer compatibility charts. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Closed-Toe Shoes | Required in all laboratory settings where hazardous chemicals are handled. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4] |
| Respirator | If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][5] |
Operational Plan: Safe Handling and Storage
Proper operational procedures are critical to minimizing the risk of exposure and ensuring the stability of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3][4]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[6]
-
Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[7][8]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[4] Contaminated clothing should be removed and laundered before reuse.[6]
Storage:
-
Container: Keep the compound in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[4]
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
Waste Segregation and Collection:
-
Chlorinated Waste Stream: As a chlorinated organic compound, all waste containing this substance must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9][10]
-
Avoid Mixing: Do not mix with non-halogenated organic waste to facilitate proper disposal.[11]
-
Spill Materials: Any materials used to clean up spills, such as absorbents, should also be collected in the same hazardous waste container.
Disposal Method:
-
High-Temperature Incineration: The recommended disposal method for chlorinated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[9][12]
-
Environmental Protection: Do not dispose of this chemical into the environment or down the drain.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Safe Handling and Disposal Workflow.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. otago.ac.nz [otago.ac.nz]
- 10. bucknell.edu [bucknell.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
